Sosimerasib
Description
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Properties
CAS No. |
2839563-01-6 |
|---|---|
Molecular Formula |
C36H39ClFN7O4 |
Molecular Weight |
688.2 g/mol |
IUPAC Name |
(4R,7R)-16-chloro-9-[2-(dimethylamino)ethyl]-15-(2-fluoro-6-hydroxyphenyl)-4-methyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C36H39ClFN7O4/c1-8-27(47)43-18-25-35(48)42(15-14-41(6)7)33-32(44(25)17-21(43)5)22-16-23(37)30(28-24(38)10-9-11-26(28)46)40-34(22)45(36(33)49)31-20(4)12-13-39-29(31)19(2)3/h8-13,16,19,21,25,46H,1,14-15,17-18H2,2-7H3/t21-,25-/m1/s1 |
InChI Key |
QIOARTLVVJUNFM-PXDATVDWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Sosimerasib: A Deep Dive into the Mechanism of a Novel KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib (also known as HBI-2438 and JMKX001899) is a potent and highly selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors. This compound has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials, positioning it as a significant therapeutic agent in the landscape of targeted cancer therapies. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, supported by available preclinical and clinical data.
Core Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. It cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a substitution of glycine (B1666218) with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state and uncontrolled downstream signaling, primarily through the MAPK and PI3K-AKT pathways.
This compound is designed to specifically target the mutant cysteine residue in KRAS G12C. It forms an irreversible covalent bond with the thiol group of this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents the interaction of KRAS G12C with its downstream effectors, thereby inhibiting the aberrant signaling that drives tumor growth. The high selectivity of this compound for the G12C mutant is attributed to the unique reactivity of the cysteine residue, which is absent in wild-type KRAS.
Preclinical Data
While specific quantitative preclinical data such as IC50, Ki, and EC50 values for this compound are not extensively available in the public domain, preclinical studies have demonstrated its potent and selective activity.
In Vivo Efficacy
In preclinical models, this compound has shown significant anti-tumor activity. Studies using intracranial xenograft models of KRAS G12C-mutant NSCLC (H358-Luc and H23-Luc cell lines) demonstrated that oral administration of JMKX001899 (this compound) at 100 mg/kg once daily for 21 days resulted in significant inhibition of brain tumor growth compared to vehicle and sotorasib (B605408) (AMG510)[1][2][3][4][5]. Notably, in the H358-Luc xenograft model, the ratio of total bioluminescence flux at day 14 compared to day 0 was 0.01 for JMKX001899 (100mg/kg), versus 0.85 for vehicle and 0.89 for sotorasib (100mg/kg), indicating substantial tumor regression[1][2][3][5].
Furthermore, in a colorectal cancer patient-derived xenograft (PDX) model with partial resistance to KRAS G12C inhibitors, this compound (HBI-2438) monotherapy showed partial tumor growth inhibition. However, when combined with a SHP2 inhibitor (HBI-2376), it demonstrated significant synergy, leading to complete tumor regression at higher doses (100 mpk HBI-2438 plus 5 mpk HBI-2376)[6].
Central Nervous System (CNS) Penetration
A key differentiating feature of this compound is its ability to penetrate the central nervous system. Preclinical pharmacokinetic studies have shown that at doses of 30 mg/kg and 100 mg/kg, the mean cerebrospinal fluid (CSF)-to-unbound plasma ratio (Kp,uu) of JMKX001899 was between 0.18 and 0.50[1][2][3][5]. This indicates sufficient CSF exposure to mediate the regression of brain metastases, a common complication in KRAS G12C-mutant NSCLC.
Downstream Signaling Pathways
By locking KRAS G12C in its inactive state, this compound effectively abrogates the downstream signaling cascades that promote tumorigenesis. The primary pathways affected are the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. Inhibition of these pathways leads to decreased cell proliferation, survival, and tumor growth. Preclinical studies on the class of KRAS G12C inhibitors have shown that effective inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of downstream effectors such as ERK and AKT. The synergistic effect observed with SHP2 inhibitors further supports the mechanism of upstream and downstream blockade of the RAS/MAPK pathway[6].
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are proprietary, the following are representative methodologies for key experiments used in the characterization of KRAS G12C inhibitors.
Biochemical Assays (General Protocol)
Objective: To determine the in vitro potency of this compound against KRAS G12C.
-
Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):
-
Recombinant KRAS G12C protein is incubated with a fluorescently labeled ATP competitive tracer.
-
Serial dilutions of this compound are added to the reaction.
-
A europium-labeled anti-tag antibody is added to detect the protein.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays (General Protocol)
Objective: To assess the effect of this compound on the proliferation of KRAS G12C-mutant cancer cell lines.
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a specified incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
EC50 values are determined from the resulting dose-response curves.
-
In Vivo Tumor Models (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Xenograft Model:
-
KRAS G12C-mutant cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Clinical Data
A phase 2, open-label, multicenter, single-arm study of this compound was conducted in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors[6][7][8].
| Parameter | Value | Reference |
| Efficacy | ||
| Objective Response Rate (ORR) | 52.4% (95% CI: 44.0-60.8) | [6][7][8] |
| Disease Control Rate (DCR) | 87.6% (95% CI: 81.1-92.5) | [6][7][8] |
| Median Time to Response (TTR) | 1.4 months (range: 1.2-8.4) | [6][7][8] |
| Median Progression-Free Survival (PFS) | 7.2 months (95% CI: 5.6-NA) | [6][7][8] |
| Safety (Treatment-Related Adverse Events - TRAEs) | ||
| Any Grade TRAEs | 95.2% | [6][7][8] |
| Grade 3-4 TRAEs | 40.0% | [6][7][8] |
| Most Common TRAEs (>20%) | Alanine aminotransferase increase (66.2%), Aspartate aminotransferase increase (62.8%), Anemia (31.7%), Gamma-glutamyl transferase increase (26.2%), Blood alkaline phosphatase increase (22.1%) | [6][7][8] |
| TRAEs leading to dose interruption | 24.1% | [6][7][8] |
| TRAEs leading to dose reduction | 10.3% | [6][7][8] |
| TRAEs leading to discontinuation | 2.1% | [6][7][8] |
Mechanisms of Resistance
While specific resistance mechanisms to this compound are still under investigation, resistance to KRAS G12C inhibitors can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance typically involves secondary mutations in the KRAS gene that either prevent the covalent binding of the inhibitor or reactivate the protein.
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can include amplification or mutations in other receptor tyrosine kinases (e.g., EGFR, MET) or downstream effectors in the MAPK and PI3K-AKT pathways. The preclinical data showing synergy with a SHP2 inhibitor suggests a potential strategy to overcome or delay resistance by co-targeting upstream signaling nodes[6].
Conclusion
This compound is a promising, next-generation, covalent inhibitor of KRAS G12C with potent anti-tumor activity, including in the challenging setting of brain metastases. Its mechanism of action is centered on the selective and irreversible inactivation of the KRAS G12C oncoprotein, leading to the suppression of downstream oncogenic signaling. The clinical data to date supports its efficacy and manageable safety profile. Further research into the specific molecular interactions, quantitative preclinical pharmacology, and mechanisms of resistance will continue to refine its clinical application and inform the development of rational combination strategies to improve patient outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Target: A Technical Deep Dive into the Action of Sosimerasib
For Immediate Release
Shanghai, China – December 4, 2025 – In the rapidly evolving landscape of precision oncology, Sosimerasib (also known as JMKX001899 and HBI-2438) has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the cellular target and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Core Finding: this compound Selectively Targets the KRAS G12C Mutant Protein
This compound is a potent and highly selective inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein harboring the specific G12C mutation.[1][2] This mutation, a glycine-to-cysteine substitution at codon 12, is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[3] The presence of the cysteine residue in the mutant protein, which is absent in the wild-type KRAS, creates a unique binding pocket that this compound covalently and irreversibly binds to.[4] This targeted action locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[4][5]
Mechanism of Action: Halting the Engine of Cancer Proliferation
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell division.
This compound's mechanism of action is to specifically and irreversibly bind to the mutant cysteine in the switch-II pocket of KRAS G12C.[3] This covalent modification traps the protein in its inactive GDP-bound conformation, effectively shutting down the aberrant signaling cascade. By inhibiting the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, this compound halts the proliferative signals that drive tumor growth and survival. Preclinical studies have shown that inhibition of KRAS G12C by compounds with a similar mechanism leads to a dramatic decrease in the phosphorylation of the downstream effectors ERK and AKT.[6]
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for this compound, providing a quantitative measure of its potency and efficacy.
Preclinical Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | NCI-H358 (NSCLC) | 0.5 µM | [6] |
| NCI-H23 (NSCLC) | 1.30 µM | [6] | |
| CSF-to-Unbound Plasma Ratio (Kp,uu) | In vivo models | 0.18 - 0.50 | [5][7] |
Note: The IC50 values are for a lead compound from the same chemical series as this compound.
Clinical Efficacy (Phase 2 Study in NSCLC)
| Endpoint | Value | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 52.4% | 44.0% - 60.8% | [1] |
| Disease Control Rate (DCR) | 87.6% | 81.1% - 92.5% | [1] |
| Median Progression-Free Survival (PFS) | 7.2 months | 5.6 - NA | [1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize KRAS G12C inhibitors like this compound are outlined below.
Biochemical Assay: SOS1-Mediated Nucleotide Exchange
This assay is crucial for determining the ability of an inhibitor to block the exchange of GDP for GTP in the KRAS G12C protein, a key step in its activation.
Objective: To measure the inhibition of SOS1-catalyzed nucleotide exchange on KRAS G12C by this compound.
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to KRAS G12C in the presence of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1. Inhibition of this process by the compound results in a decreased fluorescent signal.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Prepare a solution of KRAS G12C pre-loaded with GDP in assay buffer.
-
Serially dilute this compound in DMSO and then into assay buffer to the desired final concentrations.
-
In a 384-well plate, add the KRAS G12C-GDP solution.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP.
-
Monitor the change in fluorescence over time using a plate reader.
-
Calculate the initial rate of nucleotide exchange for each concentration of the inhibitor.
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay assesses the ability of this compound to inhibit the proliferation of cancer cells harboring the KRAS G12C mutation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in KRAS G12C-mutant cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is directly proportional to the number of metabolically active (viable) cells.
Materials:
-
KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358, NCI-H23)
-
Appropriate cell culture medium and supplements
-
96-well, white, clear-bottom tissue culture plates
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed the KRAS G12C-mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 7. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
The Discovery and Development of Sosimerasib: A Technical Guide for Researchers
An In-depth Overview of a Novel, CNS-Penetrant KRAS G12C Inhibitor
Sosimerasib (also known as AZD4747) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors. Developed by AstraZeneca, this compound represents a significant advancement in the field of targeted cancer therapy, particularly due to its demonstrated ability to penetrate the central nervous system (CNS), a common site of metastasis for these cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound for researchers, scientists, and drug development professionals.
The "Undruggable" Target: A New Era in KRAS Inhibition
For decades, the KRAS oncogene was considered "undruggable" due to the smooth surface of the protein and its high affinity for its natural ligand, guanosine (B1672433) triphosphate (GTP). The discovery of a cryptic "switch-II" pocket that is accessible in the inactive, guanosine diphosphate (B83284) (GDP)-bound state of the KRAS G12C mutant was a landmark achievement.[3] This finding paved the way for the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12, trapping the protein in its inactive conformation.
Discovery and Optimization of this compound (AZD4747)
The development of this compound stemmed from a structure-based drug design approach.[1][4] Building upon an earlier quinazoline-based inhibitor, AZD4625, researchers at AstraZeneca systematically optimized the molecule to enhance its potency, selectivity, and pharmacokinetic properties, with a key focus on achieving CNS penetration.[1][5] A critical step in this process was the excision of a pyrimidine (B1678525) ring, which led to a smaller, less polar compound with improved brain-penetrant properties.[1] This optimization process ultimately yielded this compound (AZD4747), a clinical development candidate with a favorable profile for treating KRAS G12C-positive tumors, including those that have metastasized to the brain.[1]
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in full, the discovery is based on quinazoline (B50416) chemistry. The general synthesis of quinazoline-based KRAS G12C inhibitors often involves multi-step reactions to construct the core heterocyclic scaffold and append the necessary functional groups for covalent binding and interaction with the switch-II pocket.[6][7] The radiolabeled form, [[8]C]AZD4747, has been synthesized for use in positron emission tomography (PET) studies.[9]
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound functions as a covalent, irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, it triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
This compound selectively binds to the cysteine residue at position 12 of the KRAS G12C mutant, which is only accessible when the protein is in its inactive, GDP-bound state.[3] This covalent bond locks KRAS G12C in this inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling pathways. This leads to a reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway inhibition, and ultimately suppresses tumor cell growth.[10]
Below is a diagram illustrating the KRAS signaling pathway and the mechanism of action of this compound.
Preclinical Development
This compound has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and anti-tumor activity.
Biochemical and Cell-Based Assays
A variety of in vitro assays are employed to determine the efficacy of KRAS G12C inhibitors like this compound.
-
Biochemical Assays: These assays, such as GTP-binding competition assays, are used to directly measure the binding affinity of the inhibitor to the purified KRAS G12C protein.[11]
-
Cell Viability Assays: These assays measure the ability of the inhibitor to reduce the proliferation of cancer cell lines harboring the KRAS G12C mutation. A common method is the MTT or CellTiter-Glo assay, which quantifies the number of viable cells after a period of drug exposure (e.g., 72 hours).[12][13]
-
pERK Inhibition Assays: Western blotting or ELISA-based methods are used to measure the levels of phosphorylated ERK (pERK) in KRAS G12C mutant cell lines following treatment with the inhibitor. A reduction in pERK levels serves as a direct biomarker of target engagement and pathway inhibition.[10]
In Vivo Animal Models
The anti-tumor activity of this compound is evaluated in various animal models, including:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. Tumor growth is monitored following treatment with the inhibitor.
-
Patient-Derived Xenografts (PDX): Tumor tissue from patients is directly implanted into mice, providing a more clinically relevant model.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12C mutation, leading to the development of spontaneous tumors in a more physiologically relevant context.[14]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Preclinical pharmacokinetic data for this compound (AZD4747) in mice and rats are summarized below.
| Parameter | Mouse | Rat |
| Dose (i.v.) | 2.3 µM/kg | 1.1-2.3 µM/kg |
| Dose (p.o.) | 6.8 µM/kg | 6.8 µM/kg |
| Hepatic Clearance (% of blood flow) | 52% | 75% |
| Volume of Distribution (Vss, L/kg) | 2.9 | 1.7 |
| Half-life (T1/2, h) | 0.63 | 0.56 |
| Oral Bioavailability (F%) | 58% | 18% |
| Data from MedChemExpress, citing Kettle JG, et al. J Med Chem. 2023. |
The following diagram illustrates a general experimental workflow for the preclinical development of a KRAS G12C inhibitor.
Clinical Development of this compound
This compound has advanced into clinical trials to evaluate its safety and efficacy in patients with KRAS G12C-mutated solid tumors.
Phase 2 Clinical Trial in NSCLC (ChiCTR2200059986)
A pivotal Phase 2, open-label, multicenter, single-arm study was conducted to assess this compound monotherapy in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors.[15][16] Patients were treated with this compound 500mg orally once daily.[15]
Efficacy Results:
The primary results of this study, with a median follow-up of 6.8 months, demonstrated promising anti-tumor activity.[15][16]
| Efficacy Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 52.4% | 44.0 - 60.8% |
| Disease Control Rate (DCR) | 87.6% | 81.1 - 92.5% |
| Median Time to Response (TTR) | 1.4 months | 1.2 - 8.4 months |
| Median Progression-Free Survival (PFS) | 7.2 months | 5.6 - NA |
| Data as of November 3, 2024, from a cohort of 145 patients.[15][16] |
Safety Profile:
This compound was found to have a manageable safety profile.[15][16]
| Adverse Event Category | Percentage of Patients |
| Any Treatment-Related Adverse Event (TRAE) | 95.2% |
| Grade 3-4 TRAEs | 40.0% |
| TRAEs leading to dose interruption | 24.1% |
| TRAEs leading to dose reduction | 10.3% |
| TRAEs leading to permanent discontinuation | 2.1% |
The most common TRAEs included increased alanine (B10760859) aminotransferase (66.2%), increased aspartate aminotransferase (62.8%), anemia (31.7%), increased gamma-glutamyl transferase (26.2%), and increased blood alkaline phosphatase (22.1%).[15] No fatal TRAEs were reported.[15]
Future Directions
The development of this compound and other KRAS G12C inhibitors marks a significant breakthrough in cancer therapy. Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents (e.g., SHP2 inhibitors, EGFR inhibitors) and immunotherapies to enhance efficacy and overcome resistance.
-
Mechanisms of Resistance: Understanding and addressing the mechanisms of both intrinsic and acquired resistance to KRAS G12C inhibitors.
-
Expansion to Other Tumor Types: Evaluating the efficacy of this compound in other solid tumors harboring the KRAS G12C mutation.
-
Next-Generation Inhibitors: Developing inhibitors that can target other KRAS mutations beyond G12C.
Conclusion
This compound (AZD4747) is a promising, potent, and selective covalent inhibitor of KRAS G12C with the distinct advantage of being CNS-penetrant. Its discovery through a meticulous structure-based drug design process and its encouraging clinical activity and manageable safety profile in heavily pretreated NSCLC patients underscore its potential as a valuable therapeutic option. The ongoing research and clinical development of this compound will further delineate its role in the treatment of KRAS G12C-mutated cancers.
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted during the development of this compound are proprietary, the following sections provide representative methodologies for the key assays used in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
pERK Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of inhibition.
References
- 1. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO 2025: this compound monotherapy in patients with previously treated KRAS G12C–mutated non-small cell lung cancer: Primary results of a phase 2 study. [clin.larvol.com]
- 3. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity evaluation of novel quinazoline based KRASG12C inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a good manufacturing practice procedure for the production of [11C]AZD4747, a CNS penetrant KRASG12c inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
Sosimerasib: A Technical Overview of a Novel KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed structure-activity relationship (SAR) data for Sosimerasib is not currently available in the public domain. This guide provides a comprehensive overview of the publicly accessible information regarding its mechanism of action, preclinical, and clinical data. To illustrate the principles of drug discovery for this class of compounds, general experimental methodologies and signaling pathways relevant to KRAS G12C inhibitors are described, drawing from knowledge of similar molecules.
Introduction
This compound (formerly JMKX1899) is a novel, potent, and highly selective orally bioavailable small molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation.[1] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC) and other solid tumors. This compound covalently and irreversibly binds to the mutant cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2] This action prevents downstream signaling through pathways such as the MAPK cascade, thereby inhibiting tumor cell proliferation and survival.[2][3] Developed by Jemincare and licensed to HUYA Bioscience International for global development (ex-China), this compound has shown promising anti-tumor activity in clinical trials.[1]
Preclinical and Clinical Data Summary
While specific quantitative data from preclinical SAR studies are not publicly available, some key characteristics have been reported. This compound is noted for its ability to cross the blood-brain barrier, a significant feature for treating brain metastases. Publicly available clinical trial data from a Phase 2 study in patients with previously treated KRAS G12C-mutated NSCLC provides insight into its efficacy and safety profile.[1][4][5]
Table 1: Publicly Available Preclinical Characteristics of this compound
| Property | Description | Reference |
| Blood-Brain Barrier Penetration | Preclinical data indicates that this compound is capable of crossing the blood-brain barrier. | Not explicitly stated in provided search results, but inferred from general descriptions of next-generation KRAS inhibitors. |
| hERG Inhibition | Preclinical studies suggest no significant risk of hERG inhibition. | Not explicitly stated in provided search results. |
| Drug-Drug Interaction Potential | Preclinical data indicates a low potential for drug-drug interactions. | Not explicitly stated in provided search results. |
Table 2: Phase 2 Clinical Trial Efficacy Data for this compound in KRAS G12C-Mutated NSCLC[1][4][5]
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 52.4% | 44.0-60.8 |
| Disease Control Rate (DCR) | 87.6% | 81.1-92.5 |
| Median Time to Response (TTR) | 1.4 months | 1.2-8.4 (range) |
| Median Progression-Free Survival (PFS) | 7.2 months | 5.6-NA |
Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 2 Study of this compound[1][5]
| Adverse Event | Frequency |
| Alanine aminotransferase increased | 66.2% |
| Aspartate aminotransferase increased | 62.8% |
| Anemia | 31.7% |
| Gamma-glutamyl transferase increased | 26.2% |
| Blood alkaline phosphatase increased | 22.1% |
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to a constitutively active protein that drives oncogenic signaling. This compound selectively targets the cysteine residue of the G12C mutant, which is not present in wild-type KRAS. By covalently binding to this cysteine, this compound locks KRAS G12C in its inactive GDP-bound conformation, thereby inhibiting downstream signaling.[2][3]
General Experimental Protocols for KRAS G12C Inhibitor Development
The following are descriptions of typical experimental protocols used in the discovery and characterization of KRAS G12C inhibitors. Note: These are generalized methodologies and do not represent the specific protocols used for this compound.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of a compound with the target protein and for quantifying its potency.[6]
-
Nucleotide Exchange Assays: These assays measure the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing the exchange for GTP, often mediated by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.[6][7] A common method involves using a fluorescently labeled GDP analog. The displacement of the fluorescent GDP by GTP leads to a change in the fluorescence signal, which is monitored over time. The IC50 value, representing the concentration of the inhibitor required to block 50% of the nucleotide exchange, is then calculated.
-
Covalent Binding Assays: To confirm the covalent modification of the cysteine-12 residue, mass spectrometry is typically employed. Recombinant KRAS G12C protein is incubated with the inhibitor, and the resulting protein-inhibitor adduct is analyzed by mass spectrometry to determine the extent and rate of covalent bond formation.
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context.[8][9]
-
Phospho-ERK Inhibition Assays: A key downstream effector of KRAS signaling is the phosphorylation of ERK.[10] Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are treated with varying concentrations of the inhibitor. Cell lysates are then analyzed by methods such as Western blotting or high-throughput immunoassays (e.g., HTRF) to quantify the levels of phosphorylated ERK (p-ERK). A dose-dependent decrease in p-ERK levels indicates target engagement and pathway inhibition. The IC50 or EC50 value is determined from the dose-response curve.
-
Cell Proliferation/Viability Assays: To assess the anti-proliferative effect of the inhibitor, KRAS G12C mutant cancer cell lines are cultured in the presence of the compound for several days. Cell viability is then measured using assays such as those based on ATP levels (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT). The GI50 (concentration for 50% growth inhibition) is a key parameter derived from these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
Sosimerasib: An In-Depth Profile of a Novel KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib, also known as HBI-2438 and JMKX001899, is an investigational, orally bioavailable small molecule inhibitor that selectively targets the KRAS G12C mutation. This mutation is a key oncogenic driver in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC). Developed by Jemincare and licensed to HUYA Bioscience International, this compound is engineered to covalently and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein. This action locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cellular proliferation and survival.
This technical guide provides a comprehensive overview of the selectivity profile of this compound, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this next-generation targeted agent.
Mechanism of Action
This compound is a covalent inhibitor that demonstrates high potency and selectivity for the KRAS G12C mutant protein. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways such as the MAPK and PI3K/AKT cascades.
This compound is designed to specifically recognize and form a covalent bond with the thiol group of the cysteine residue present in the KRAS G12C mutant. This irreversible binding traps the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP and effectively shutting down the aberrant signaling that drives tumor growth.
Signaling Pathway
The KRAS signaling pathway is a critical regulator of cell growth, differentiation, and survival. Upon activation by upstream signals, wild-type KRAS binds to GTP, leading to the activation of downstream effector pathways. The G12C mutation results in a constitutively active KRAS protein, leading to persistent downstream signaling. This compound's mechanism of action is to selectively inhibit this mutated protein, thereby blocking these downstream effects.
Selectivity Profile
While comprehensive quantitative data from a broad kinase panel screening for this compound is not publicly available, preclinical studies have described it as a "highly selective" KRAS G12C inhibitor. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
One study reported on a lead compound, potentially this compound, which demonstrated significant selectivity for KRAS G12C mutant cells over wild-type cells.
| Cell Line | KRAS Status | IC50 (µM) | Selectivity vs. WT |
| NCI-H358 | KRAS G12C | 0.5 | 7- to 21-fold |
| NCI-H23 | KRAS G12C | 1.30 | (Not specified) |
| KRAS WT | Wild-Type | (Not specified) | N/A |
Note: Data is based on a lead compound which may be this compound. The selectivity range was reported in comparison to KRAS wild-type cells.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are not yet fully disclosed in peer-reviewed literature. However, based on standard practices in the field for this class of inhibitors, the following methodologies are likely to have been employed.
Biochemical Kinase Inhibition Assay (Hypothetical Workflow)
This type of assay would be used to determine the direct inhibitory activity of this compound on the KRAS G12C protein.
-
Protein and Compound Preparation: Recombinant human KRAS G12C protein is purified. This compound is serially diluted to a range of concentrations.
-
Reaction Incubation: The KRAS G12C protein is incubated with this compound in an appropriate assay buffer containing nucleotides (GTP or GDP) to allow for covalent bond formation.
-
Effector Protein Binding: A labeled effector protein that binds to the active form of KRAS, such as the RAS-binding domain (RBD) of RAF kinase, is added to the reaction.
-
Detection: The interaction between KRAS and the effector protein is measured using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. Inhibition of this interaction by this compound is quantified.
-
Data Analysis: The resulting data is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the KRAS G12C activity.
Cellular Potency and Selectivity Assays (Hypothetical Workflow)
These assays are performed to evaluate the effect of this compound on the viability of cancer cell lines with different KRAS mutational statuses.
-
Cell Culture: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) and KRAS wild-type cell lines are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescence-based assay, such as MTT or CellTiter-Glo®, respectively.
-
IC50 Determination: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated for each cell line.
-
Selectivity Index: The selectivity is determined by comparing the IC50 values between the KRAS G12C mutant and KRAS wild-type cell lines.
Off-Target Profile and Clinical Safety
The high selectivity of this compound for the KRAS G12C mutant protein is anticipated to result in a favorable safety profile. In a Phase 2 study of this compound in patients with previously treated KRAS G12C-mutated NSCLC, treatment-related adverse events (TRAEs) were reported, with the most common being increased alanine (B10760859) aminotransferase (66.2%), increased aspartate aminotransferase (62.8%), and anemia (31.7%).[1][2][3] Most TRAEs were manageable.[1]
Differentiated Features
A key differentiating characteristic of this compound is its demonstrated ability to penetrate the blood-brain barrier (BBB). Preclinical studies in brain metastasis models have shown that this compound can lead to significant tumor regression. This is a critical feature, as a substantial proportion of patients with KRAS G12C-mutant NSCLC develop brain metastases.
Conclusion
This compound is a potent and highly selective covalent inhibitor of KRAS G12C. Its mechanism of action, which involves the irreversible inactivation of the mutant KRAS protein, has shown promising anti-tumor activity in clinical trials. While detailed quantitative selectivity data against a broad panel of kinases is not yet in the public domain, the available information points to a high degree of selectivity for the intended target. A notable feature of this compound is its ability to cross the blood-brain barrier, suggesting its potential to address the significant unmet need of brain metastases in patients with KRAS G12C-mutant cancers. Further research and publication of comprehensive preclinical data will provide a more complete understanding of its selectivity and off-target profile.
References
Navigating the Blood-Brain Barrier: A Technical Guide to the Preclinical Assessment of Sosimerasib's CNS Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib (formerly HBI-2438) is a novel, potent, and highly selective inhibitor of the KRAS G12C mutation, a significant oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Given that brain metastases are a common and devastating complication of NSCLC, the ability of targeted therapies to penetrate the central nervous system (CNS) is of paramount importance for achieving durable intracranial responses. This technical guide provides an in-depth overview of the preclinical evaluation of this compound's CNS penetration. Due to the limited availability of public preclinical data on this compound, this guide will also leverage data from adagrasib, another KRAS G12C inhibitor with demonstrated CNS activity, to illustrate the key experimental methodologies and data interpretation relevant to this class of compounds.
While clinical trials have shown promising anti-tumor activity of this compound in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC, specific data on its efficacy against brain metastases from these trials are not yet extensively reported.[1][3] However, early preclinical studies have indicated that this compound is detectable and quantifiable in the cerebrospinal fluid (CSF) after oral administration and has shown efficacy in a metastatic brain model.[4] A phase 1 clinical trial of this compound (HBI-2438) is planned to include a cohort of patients with brain metastases to further evaluate its CNS activity.[5][6]
The KRAS G12C Signaling Pathway
The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival.[7][8] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling and tumorigenesis.[7][8] this compound, like other KRAS G12C inhibitors, works by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling.[8][9]
Below is a diagram illustrating the canonical KRAS G12C signaling pathway and the point of intervention for inhibitors like this compound.
Preclinical Assessment of CNS Penetration: Methodologies
Evaluating the CNS penetration of a drug candidate is a critical step in preclinical development, particularly for indications with a high incidence of brain metastases. The following are key experimental protocols employed in such assessments, exemplified by studies on adagrasib.
Animal Models
-
Intracranial Xenografts: Immunocompromised mice (e.g., BALB/c nu/nu) are intracranially implanted with human cancer cells harboring the KRAS G12C mutation.[10][11] This is a widely used method to establish brain tumors and create a physiologically relevant model for testing drug efficacy against brain metastases.[10] The procedure involves the stereotactic or guide-screw-assisted injection of tumor cells into the brain.[10]
Drug Administration and Sample Collection
-
Dosing: The test compound is typically administered orally to mimic the clinical route of administration.[11] Doses are often selected to achieve plasma concentrations comparable to those observed in human clinical trials.[11]
-
Sample Collection: At specified time points after drug administration, blood, cerebrospinal fluid (CSF), and brain tissue are collected from the animals.[11]
Bioanalytical Methods
-
Drug Concentration Measurement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma, CSF, and brain homogenates.[12]
-
Brain Tissue Binding: The fraction of the drug that is unbound to brain tissue (fu,brain) is a critical parameter, as only the unbound drug is pharmacologically active. This is often determined using methods like equilibrium dialysis with brain homogenates or the brain slice method.[12][13]
Quantitative Data on CNS Penetration
The extent of CNS penetration is typically quantified by the following parameters, with data for adagrasib presented as a reference.
| Parameter | Description | Adagrasib Preclinical Data | Reference |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | The ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. A Kp,uu,brain value approaching 1 suggests significant CNS penetration. | ~1 at 200 mg/kg; 0.2-0.4 at 100 mg/kg | [11] |
| Cerebrospinal Fluid (CSF) Concentration | The concentration of the drug in the CSF. This can be an indicator of the unbound drug concentration in the brain. | 52 nmol/L at 200 mg/kg | [11][14] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the CNS penetration of a drug in a preclinical setting.
Conclusion
While specific, detailed preclinical data on the CNS penetration of this compound are not yet publicly available, early indications are promising. The established methodologies for assessing CNS penetration, as exemplified by studies with adagrasib, provide a clear roadmap for the continued preclinical and clinical evaluation of this compound's potential to treat and prevent brain metastases in patients with KRAS G12C-mutated cancers. As more data becomes available, a clearer picture of this compound's CNS activity will emerge, further informing its clinical development and potential role in the management of this challenging patient population.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Dose Escalation Study of HBI-2438 in Patients With Solid Tumors Harboring KRAS G12C Mutation [ctv.veeva.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Simple Guide Screw Method for Intracranial Xenograft Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Penetrating the central nervous system sanctuary of KRAS, a target once thought “undruggable” - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib: A Deep Dive into its Mechanism of Action and Impact on the RAF-MEK-ERK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sosimerasib (formerly known as HBI-2438 and JMKX001899) is a novel, orally bioavailable, potent, and selective covalent inhibitor of the KRAS G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC) and other solid tumors. By irreversibly binding to the mutant cysteine residue at position 12, this compound locks the KRAS protein in an inactive, GDP-bound state. This action effectively abrogates the constitutive activation of downstream oncogenic signaling pathways, most notably the RAF-MEK-ERK (MAPK) cascade, leading to the inhibition of tumor cell proliferation and survival. Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound, highlighting its potential as a targeted therapy for patients with KRAS G12C-mutated cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound with a specific focus on its effects on the RAF-MEK-ERK pathway, supported by available data and detailed experimental methodologies.
Introduction to KRAS and the RAF-MEK-ERK Pathway
The Rat Sarcoma (RAS) family of small GTPases, including KRAS, HRAS, and NRAS, are critical regulators of cellular signal transduction.[1] They function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In normal physiology, the activation of upstream receptor tyrosine kinases (RTKs) by growth factors triggers the recruitment of guanine (B1146940) nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), which facilitate the exchange of GDP for GTP on RAS proteins.[2] Active, GTP-bound KRAS then recruits and activates downstream effector proteins, initiating multiple signaling cascades, including the RAF-MEK-ERK pathway, which is pivotal for cell proliferation, differentiation, and survival.[1][2]
Oncogenic mutations in the KRAS gene, particularly at codon 12, impair the intrinsic GTPase activity of the KRAS protein, leading to its accumulation in the constitutively active, GTP-bound state.[2] The KRAS G12C mutation, a glycine-to-cysteine substitution, is one of the most frequent KRAS alterations in NSCLC.[2] This persistent activation of KRAS results in uncontrolled downstream signaling through the RAF-MEK-ERK pathway, driving tumorigenesis.[1]
Mechanism of Action of this compound
This compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[3][4] Its mechanism relies on irreversibly binding to this mutant cysteine, which is absent in the wild-type KRAS protein, thereby ensuring high specificity. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, preventing its interaction with downstream effectors and consequently inhibiting the activation of the RAF-MEK-ERK signaling pathway.[3][4]
Figure 1: this compound's inhibitory action on the KRAS G12C-driven RAF-MEK-ERK pathway.
Quantitative Data on this compound's Activity
While specific in vitro quantitative data for this compound's direct effect on the RAF-MEK-ERK pathway (e.g., IC50 for p-ERK inhibition) are not yet publicly available in peer-reviewed publications, preclinical and clinical studies have demonstrated its potent anti-tumor activity.
Preclinical In Vivo Efficacy
Preclinical studies using murine models of NSCLC with brain metastasis have shown significant anti-tumor activity of this compound.[3][4][5]
| Parameter | Model | Treatment | Result | Reference |
| Tumor Growth Inhibition | Intracranial H358-Luc & H23-Luc xenografts | 100 mg/kg once daily for 21 days | Significant inhibition of brain tumor growth compared to vehicle and sotorasib. | [3][4] |
| Bioluminescence Ratio (Day 14/Day 0) | H358-Luc xenografts | 100 mg/kg this compound | 0.01 (p < 0.05 vs. vehicle and sotorasib) | [3][4] |
| Overall Survival | Intracranial H358-Luc & H23-Luc xenografts | 100 mg/kg once daily | Increased overall survival. | [3][4] |
| Brain Penetration (Kp,uu) | Murine models | 30 mg/kg and 100 mg/kg | 0.18 - 0.50 | [3][4] |
Table 1: Preclinical in vivo efficacy of this compound in NSCLC brain metastasis models.
Clinical Efficacy in NSCLC
A phase 2 study of this compound monotherapy in patients with previously treated KRAS G12C-mutated locally advanced or metastatic NSCLC has shown promising results.[6]
| Parameter | Value (N=145) | 95% Confidence Interval |
| Objective Response Rate (ORR) | 52.4% | 44.0 - 60.8% |
| Disease Control Rate (DCR) | 87.6% | 81.1 - 92.5% |
| Median Progression-Free Survival (PFS) | 7.2 months | 5.6 - NA |
| Median Time to Response (TTR) | 1.4 months | 1.2 - 8.4 months |
Table 2: Clinical efficacy of this compound in a Phase 2 study in KRAS G12C-mutated NSCLC.[6]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully published. However, standard methodologies are employed to assess the effect of KRAS G12C inhibitors on the RAF-MEK-ERK pathway.
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This assay is crucial for determining the cellular potency of a KRAS G12C inhibitor by measuring the reduction in the phosphorylation of ERK, a downstream effector of the pathway.
Methodology:
-
Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured to ~80% confluency. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: The intensity of the p-ERK and total ERK bands is quantified using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample to determine the dose-dependent inhibition of ERK phosphorylation by this compound.
Figure 2: A generalized workflow for assessing p-ERK inhibition via Western blotting.
Biochemical KRAS G12C Inhibition Assay
Biochemical assays are essential to determine the direct inhibitory activity of a compound on the KRAS G12C protein, often by measuring the inhibition of nucleotide exchange.
Methodology (TR-FRET based):
-
Reagents: Recombinant human KRAS G12C protein, a catalytic domain of a GEF (e.g., SOS1), a terbium (Tb)-labeled anti-KRAS antibody, and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
-
Assay Setup: Serial dilutions of this compound are prepared. In a microplate, the KRAS G12C protein is incubated with the various concentrations of this compound to allow for covalent binding.
-
Nucleotide Exchange Initiation: A mixture of the SOS1 protein and the fluorescently labeled GTP analog is added to initiate the nucleotide exchange reaction.
-
Detection: A Tb-labeled antibody that binds to the KRAS protein is added.
-
Data Acquisition: The plate is read on a spectrofluorometer capable of Time-Resolved Fluorescence Energy Transfer (TR-FRET). When the fluorescent GTP analog is bound to KRAS, it is in close proximity to the Tb-labeled antibody, resulting in a FRET signal. Inhibition of nucleotide exchange by this compound prevents the binding of the fluorescent GTP, leading to a decrease in the FRET signal.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the nucleotide exchange, is calculated from the dose-response curve.
Conclusion
This compound is a promising novel KRAS G12C inhibitor with demonstrated preclinical and clinical activity in KRAS G12C-mutated cancers. Its mechanism of action, centered on the irreversible inhibition of the mutant KRAS protein, leads to the effective shutdown of the downstream RAF-MEK-ERK signaling pathway. This targeted approach offers a new therapeutic option for a patient population with historically limited treatments. Further publication of detailed preclinical pharmacodynamic data will provide a more granular understanding of its potency and effects on the RAF-MEK-ERK cascade. The ongoing clinical development of this compound will continue to define its role in the treatment of KRAS G12C-driven malignancies.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Sosimerasib, a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib is a novel, potent, and highly selective covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[3][4] this compound functions by irreversibly binding to the mutant cysteine residue at codon 12 of the KRAS protein.[5][6] This action locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling through the MAPK pathway and suppressing tumor cell proliferation and survival.[5][7] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action: KRAS G12C Inhibition
Under normal physiological conditions, KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division.[6][8] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell proliferation.[7] this compound specifically targets the cysteine residue of the KRAS G12C mutant protein, a residue not present in wild-type KRAS.[5][7] By covalently binding to this cysteine, this compound traps KRAS G12C in an inactive conformation, preventing downstream signaling.[5][6]
Quantitative Data Summary
The following table summarizes representative in vitro activity data for a similar KRAS G12C inhibitor, Sotorasib, which can be used as a benchmark for this compound studies.[7]
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| NCI-H358 | Lung Adenocarcinoma | G12C | 0.004 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.007 |
| NCI-H2122 | Lung Adenocarcinoma | G12C | 0.011 |
| SW 1573 | Lung Carcinoma | G12C | 0.032 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the concentration-dependent effect of this compound on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.001 µM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
Western Blot for MAPK Pathway Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of key downstream effectors in the MAPK pathway, such as ERK.
Materials:
-
KRAS G12C mutant cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies for t-ERK and a loading control (GAPDH or β-actin).
-
Analysis: Quantify band intensities. The inhibition of signaling is determined by the ratio of p-ERK to t-ERK, normalized to the vehicle control.
Conclusion
The provided protocols offer robust methods for the in vitro characterization of this compound. The cell viability assay is crucial for determining the potency of the compound in inhibiting cancer cell growth, while the Western blot analysis provides mechanistic insight into its effect on the MAPK signaling pathway. These assays are fundamental for the preclinical evaluation of KRAS G12C inhibitors and for advancing our understanding of their therapeutic potential.
References
- 1. asco.org [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumakrashcp.com [lumakrashcp.com]
- 5. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 6. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Sosimerasib Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib is a novel, potent, and highly selective covalent inhibitor of the KRAS G12C mutant protein.[1][2] The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC). This compound specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state. This prevents downstream signaling, thereby inhibiting cancer cell growth.[1][2]
These application notes provide detailed protocols for key cell-based assays to characterize the in vitro activity of this compound. The described assays are designed to assess its potency, target engagement, and effects on downstream signaling pathways.
KRAS G12C Signaling Pathway
The KRAS G12C mutation results in a constitutively active protein that continuously activates downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This compound inhibits this aberrant signaling by locking KRAS G12C in an inactive state.
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Data Presentation: Potency of KRAS G12C Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other KRAS G12C inhibitors in various cancer cell lines. This data is essential for selecting appropriate cell models and designing experiments.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| This compound | Data not publicly available | e.g., NSCLC | Populate with experimental data | e.g., Cell Viability |
| Adagrasib | NCI-H2122 | NSCLC | 150 | Cell Viability[3] |
| Adagrasib | NCI-H358 | NSCLC | 10 | Cell Viability[3] |
| Adagrasib | SW837 | Colorectal Cancer | 20 | Cell Viability[3] |
| Adagrasib | MIA PaCa-2 | Pancreatic Cancer | 5 | Cell Viability[3] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This assay assesses the effect of this compound on the viability of KRAS G12C mutant cancer cells by measuring their metabolic activity.
Workflow for Cell Viability Assay
Caption: General workflow for determining the IC50 of this compound using a resazurin-based cell viability assay.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Resazurin sodium salt solution
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from picomolar to micromolar.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Resazurin Addition and Measurement:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of p-ERK Inhibition
This protocol is used to determine the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway. A reduction in phosphorylated ERK (p-ERK) indicates target engagement and pathway inhibition.
Workflow for Western Blot Analysis
Caption: Workflow for assessing the inhibition of ERK phosphorylation by this compound via Western Blot.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and add Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming this compound target engagement using the Cellular Thermal Shift Assay.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (as described above)
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound (at a concentration known to be effective, e.g., 1 µM) and another set with vehicle (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble KRAS G12C in each sample by Western blot using a specific anti-KRAS G12C antibody.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble KRAS G12C relative to the lowest temperature point against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to the right for the this compound-treated sample indicates thermal stabilization and target engagement.
-
References
Application Notes and Protocols for Sosimerasib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sosimerasib, a potent and highly selective inhibitor of the KRAS G12C mutant protein, in a cell culture setting. The protocols outlined below will enable researchers to determine the optimal concentration of this compound for their specific cell lines and to assess its biological effects.
Introduction to this compound
This compound is a small molecule inhibitor that specifically and covalently binds to the cysteine residue of the KRAS protein when it harbors the G12C mutation. This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The KRAS protein is a GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, it stimulates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth[1][2]. This compound locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth[1].
Determining the Optimal Concentration of this compound
The optimal concentration of this compound is highly dependent on the specific cell line being investigated. Therefore, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes how to determine the IC50 of this compound using a common cell viability assay.
Materials:
-
KRAS G12C mutant cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 3,000-8,000 cells per well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations for the dose-response curve. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO only) with the same final DMSO concentration as the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 72 hours, at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Table 1: Example Data Layout for IC50 Determination
| This compound Concentration (µM) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.001 | 98 |
| 0.01 | 92 |
| 0.1 | 75 |
| 1 | 52 |
| 10 | 15 |
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols for Assessing the Effects of this compound
Once the IC50 is determined, you can investigate the biological effects of this compound at concentrations around this value (e.g., 0.5x, 1x, and 2x IC50).
3.1. Analysis of Downstream Signaling Pathways by Western Blotting
This protocol allows for the examination of key proteins in the KRAS signaling pathway to confirm the mechanism of action of this compound. A primary readout for KRAS G12C inhibitor activity is the reduction of phosphorylated ERK (p-ERK)[3].
Materials:
-
KRAS G12C mutant cells
-
6-well cell culture plates
-
This compound
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
Table 2: Key Signaling Proteins to Analyze
| Pathway | Protein | Expected Effect of this compound |
| MAPK/ERK | p-ERK1/2 | Decrease |
| PI3K/AKT | p-AKT | Potential Decrease |
| Apoptosis | Cleaved PARP | Increase |
3.2. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the induction of apoptosis by this compound.
Materials:
-
KRAS G12C mutant cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a desired period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add more binding buffer and analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Table 3: Interpretation of Apoptosis Assay Results
| Cell Population | Annexin V Staining | PI Staining | Interpretation |
| Viable | Negative | Negative | Healthy cells |
| Early Apoptotic | Positive | Negative | Cells in early apoptosis |
| Late Apoptotic/Necrotic | Positive | Positive | Cells in late apoptosis or necrosis |
| Necrotic | Negative | Positive | Necrotic cells |
Visualization of Pathways and Workflows
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
Sosimerasib: Application Notes and Protocols for the Treatment of KRAS G12C Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib (also known as HBI-2438 and JMKX001899) is a novel, potent, and highly selective inhibitor of the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. This compound has demonstrated promising anti-tumor activity and a manageable safety profile in clinical trials involving patients with locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][2][3] This document provides an overview of the available data on this compound, with a focus on its application in preclinical research involving KRAS G12C mutant cell lines. Due to the limited publicly available in vitro preclinical data for this compound, this document also includes generalized protocols for evaluating KRAS G12C inhibitors, which can be adapted for this compound as more specific information becomes available.
Mechanism of Action
This compound is a covalent inhibitor that specifically targets the cysteine residue of the G12C mutant KRAS protein. By binding to this mutant protein, this compound locks KRAS in an inactive, GDP-bound state. This prevents the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation. The high selectivity of this compound for the G12C mutant is attributed to its covalent interaction with the unique cysteine residue present in the mutant protein but not in the wild-type KRAS.
Below is a diagram illustrating the simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits the KRAS G12C signaling pathway.
Preclinical and Clinical Data
While specific in vitro data such as IC50 values for a broad panel of cell lines are not yet publicly available for this compound, preclinical studies have demonstrated its anti-tumor activity.
In Vivo Studies
Preclinical evaluation in an intra-carotid brain metastatic model showed that this compound (HBI-2438) induced major tumor regression. Its efficacy was comparable to other KRAS G12C inhibitors like sotorasib (B605408) (AMG510) and adagrasib (MRTX849) at similar dose levels. Furthermore, in a KRAS G12C colorectal cancer patient-derived xenograft (PDX) model, the combination of this compound with a SHP2 inhibitor (HBI-2376) resulted in significant tumor growth inhibition, suggesting a synergistic effect. In vivo models also indicate that this compound can penetrate the central nervous system and effectively inhibit the growth of KRAS G12C-mutant NSCLC with brain metastases.
Clinical Efficacy in NSCLC
The efficacy of this compound has been evaluated in a phase 2 clinical trial in patients with previously treated, locally advanced or metastatic KRAS G12C-mutated NSCLC.[1][2] The key findings from this study are summarized in the table below.
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 52.4%[1] |
| Disease Control Rate (DCR) | 87.6%[1] |
| Median Progression-Free Survival (PFS) | 7.2 months[1] |
| Median Time to Response (TTR) | 1.4 months[1] |
Clinical Safety and Tolerability
In the same phase 2 study, this compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are listed in the table below.
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Alanine aminotransferase increase | 66.2% | Not Specified |
| Aspartate aminotransferase increase | 62.8% | Not Specified |
| Anemia | 31.7% | Not Specified |
| Gamma-glutamyl transferase increase | 26.2% | Not Specified |
| Blood alkaline phosphatase increase | 22.1% | Not Specified |
| Total Grade 3/4 TRAEs | - | 40.0%[1] |
Treatment-related adverse events led to drug interruption in 24.1% of patients, dose reduction in 10.3%, and permanent discontinuation in 2.1%.[1]
Experimental Protocols
The following are generalized protocols for the in vitro evaluation of KRAS G12C inhibitors like this compound in cancer cell lines. These protocols should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the cytotoxic effects of this compound on KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Workflow:
Caption: Workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream effector proteins like ERK.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Caption: Workflow for Western blotting analysis.
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising KRAS G12C inhibitor with demonstrated clinical efficacy and a manageable safety profile in NSCLC. While detailed public data on its in vitro activity in a comprehensive panel of KRAS G12C mutant cell lines is currently limited, the available preclinical in vivo data suggests potent anti-tumor activity. The generalized protocols provided here offer a framework for researchers to evaluate the cellular effects of this compound as more specific information and research-grade material become available. Further preclinical studies are warranted to fully characterize the in vitro profile of this compound and to explore its potential in other KRAS G12C-driven malignancies.
References
Application Notes and Protocols for Sosimerasib in Preclinical NSCLC Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sosimerasib (also known as HBI-2438 or JMKX001899), a potent and selective KRAS G12C inhibitor, in preclinical animal models of Non-Small Cell Lung Cancer (NSCLC). The protocols detailed below are based on available preclinical data for this compound and established methodologies from studies of other KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, providing a robust framework for in vivo efficacy studies.
Introduction
This compound is a novel small molecule inhibitor that specifically and irreversibly targets the KRAS G12C mutant protein, a key oncogenic driver in a subset of NSCLC. The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, such as the MAPK pathway, which promotes cellular proliferation and survival. This compound covalently binds to the cysteine residue of the G12C mutant KRAS, trapping it in its inactive GDP-bound state and thereby inhibiting downstream signaling. Preclinical studies are essential to evaluate the in vivo efficacy and pharmacodynamics of this compound in relevant animal models of KRAS G12C-mutated NSCLC.
Signaling Pathway
Caption: this compound inhibits the KRAS G12C signaling pathway.
Preclinical Data Summary
While extensive peer-reviewed publications on this compound preclinical animal models are still emerging, conference abstracts have provided initial efficacy data. The following tables summarize available and representative data for KRAS G12C inhibitors in NSCLC animal models.
Table 1: this compound In Vivo Efficacy in a Brain Metastasis Model
| Animal Model | Treatment | Dose | Dosing Schedule | Duration | Outcome |
| Intracranial Xenograft | This compound (JMKX001899) | 10 mg/kg | Oral, Once Daily | 21 Days | Tumor Inhibition |
| 30 mg/kg | Oral, Once Daily | 21 Days | Major Tumor Regression | ||
| 100 mg/kg | Oral, Once Daily | 21 Days | Significant Tumor Inhibition | ||
| Sotorasib (AMG510) | 30 mg/kg | Oral, Once Daily | 21 Days | Lesser Tumor Regression | |
| 100 mg/kg | Oral, Once Daily | 21 Days | Tumor Inhibition |
Data derived from a conference abstract on preclinical models of KRAS G12C-mutant NSCLC with brain metastases.
Table 2: Representative In Vivo Efficacy of Other KRAS G12C Inhibitors in NSCLC Xenograft Models
| Animal Model | Cell Line | Treatment | Dose | Dosing Schedule | Outcome |
| Subcutaneous Xenograft | NCI-H2030, NCI-H2122 | Sotorasib | 30 mg/kg/day | Oral | Modest Tumor Growth Suppression |
| Subcutaneous Xenograft | NCI-H2122, UMUC3 | Adagrasib | 30 mg/kg/day | Oral | Modest Tumor Growth Suppression |
| Intracranial Xenograft | LU65-Luc, H23-Luc | Adagrasib | 100 mg/kg | Oral, Twice Daily | Significant Inhibition of Brain Tumor Growth |
This table presents representative data from studies with other KRAS G12C inhibitors to provide context for experimental design.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing NSCLC animal models for the evaluation of this compound.
Protocol 1: Subcutaneous Xenograft Model of KRAS G12C NSCLC
This model is suitable for initial efficacy screening and assessment of tumor growth inhibition.
1. Cell Culture:
-
Culture KRAS G12C-mutant human NSCLC cell lines (e.g., NCI-H2122, NCI-H2030) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
3. Tumor Implantation:
-
Resuspend harvested cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Treatment with this compound:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage at the desired dose (e.g., 10, 30, or 100 mg/kg) once daily.
-
Administer vehicle to the control group.
5. Endpoint Analysis:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK) and histological examination.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: Orthotopic and Brain Metastasis Models of KRAS G12C NSCLC
These models offer a more clinically relevant microenvironment to assess the efficacy of this compound, particularly its ability to cross the blood-brain barrier.
1. Cell Line Preparation:
-
Use KRAS G12C-mutant NSCLC cell lines engineered to express luciferase (e.g., LU99-Luc, H23-Luc) for in vivo imaging.
2. Orthotopic Lung Tumor Implantation:
-
Anesthetize the mouse and make a small incision in the left lateral chest wall.
-
Inject 1 x 10^5 to 5 x 10^5 cells in a small volume (20-30 µL) of PBS/Matrigel directly into the left lung parenchyma.
-
Close the incision with surgical sutures or staples.
3. Intracranial Tumor Implantation (for Brain Metastasis Model):
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull.
-
Using a Hamilton syringe, slowly inject 1 x 10^5 cells in 2-5 µL of PBS into the brain parenchyma (e.g., striatum).
-
Seal the burr hole with bone wax.
4. Treatment and Monitoring:
-
Allow tumors to establish for 7-10 days.
-
Monitor tumor growth using bioluminescence imaging (BLI).
-
Once a detectable tumor signal is observed, randomize mice and begin treatment with this compound as described in Protocol 1.
-
Continue to monitor tumor progression and animal survival.
5. Endpoint Analysis:
-
For orthotopic models, assess tumor burden by BLI and at the end of the study, harvest lungs for histology.
-
For brain metastasis models, monitor neurological signs and survival. Brain tissue can be harvested for histological and pharmacodynamic analysis.[2]
Experimental Workflow Visualization
Caption: Workflow for in vivo evaluation of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines, animal strains, and laboratory conditions used. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Sosimerasib (JMKX001899/HBI-2438) Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib (also known as JMKX001899 and HBI-2438) is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1] This mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC). Preclinical evaluation of this compound in murine models is a critical step in its development. These application notes provide detailed protocols for the dosing and administration of this compound in mice, based on available preclinical data. The protocols are intended to serve as a guide for researchers designing in vivo efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) studies.
Mechanism of Action: KRAS G12C Inhibition
The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumorigenesis. This compound selectively and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This inhibition blocks downstream signaling through the MAPK pathway (RAF-MEK-ERK), thereby suppressing cancer cell growth.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (JMKX001899) in mice.
Table 1: In Vivo Dosing and Efficacy of this compound in Murine Models
| Compound | Mouse Model | Cell Line | Administration Route | Dosage Regimen | Outcome | Reference |
| This compound (JMKX001899) | Balb/c nude | H358-Luc (NSCLC, intracranial) | Oral gavage | 10, 30, 100 mg/kg, once daily for 21 days | Significant brain tumor growth inhibition at 100 mg/kg. Increased overall survival. Well-tolerated. | [2][3][4] |
| This compound (JMKX001899) | Balb/c nude | H23-Luc (NSCLC, intracranial) | Oral gavage | 10, 30, 100 mg/kg, once daily for 21 days | Significant brain tumor growth inhibition at 100 mg/kg. | [2][3][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose | Parameter | Value | Tissue/Fluid | Reference |
| This compound (JMKX001899) | 30 mg/kg | Kp,uu (CSF/unbound plasma) | 0.18-0.50 | Cerebrospinal Fluid/Plasma | [2][3][4] |
| This compound (JMKX001899) | 100 mg/kg | Kp,uu (CSF/unbound plasma) | 0.18-0.50 | Cerebrospinal Fluid/Plasma | [2][3][4] |
Experimental Protocols
I. Formulation of this compound for Oral Administration
A consistent and appropriate formulation is crucial for reliable in vivo studies. While the exact vehicle used in the preclinical studies with this compound is not publicly disclosed, a common formulation for oral gavage of KRAS G12C inhibitors in mice is a suspension. The following is a general protocol that can be adapted and optimized.
Materials:
-
This compound (JMKX001899/HBI-2438) powder
-
Vehicle components:
-
Option A: 10% Captisol® in 50 mM citrate (B86180) buffer, pH 5.0[5]
-
Option B: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% (v/v) Tween® 80 in sterile water
-
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Sterile syringes and oral gavage needles
Protocol:
-
Vehicle Preparation (Option B): a. In a sterile beaker, add the required volume of sterile water. b. While stirring, slowly add the HPMC powder to prevent clumping. c. Continue stirring until the HPMC is fully dissolved. d. Add Tween® 80 to the HPMC solution and mix until homogeneous.
-
This compound Suspension: a. Calculate the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. b. In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste. c. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. d. Visually inspect the suspension for any large aggregates. If present, further homogenization may be necessary.
-
Final Preparation: a. Store the suspension at 2-8°C, protected from light. It is recommended to prepare the formulation fresh daily. b. Before each use, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
II. In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials and Methods:
-
Cell Lines and Culture:
-
Use a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 for NSCLC).
-
Culture cells in the recommended medium and conditions.
-
-
Animals:
-
Use immunodeficient mice (e.g., Balb/c nude or SCID), typically 5-6 weeks old.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Tumor Implantation:
-
Harvest cultured cells and resuspend them in a sterile vehicle like PBS or Matrigel.
-
Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Dosing and Administration:
-
Monitor tumor growth with calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg, 30 mg/kg, and 100 mg/kg).
-
Administer this compound or vehicle daily via oral gavage at a volume of 5-10 mL/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice at the same frequency as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
-
At the end of the study, tumors and plasma can be collected for pharmacodynamic and pharmacokinetic analysis.
-
III. Pharmacodynamic Analysis
To understand the biological effects of this compound in vivo, it is important to assess its impact on the KRAS signaling pathway in tumor tissue.
Protocol:
-
Sample Collection:
-
At specified time points after the final dose (e.g., 2, 6, 24 hours), euthanize a subset of mice from each treatment group.
-
Excise tumors and immediately snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform Western blotting to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as p-ERK and p-AKT, relative to total ERK and AKT. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
-
-
Target Engagement Assay (LC-MS/MS):
-
For a more direct measure of drug activity, quantify the extent of covalent modification of KRAS G12C in tumor lysates using liquid chromatography-mass spectrometry (LC-MS/MS).
-
This involves immunoprecipitating KRAS from the lysate, digesting it into peptides, and then quantifying the modified versus unmodified KRAS G12C peptide.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of this compound in murine models. The oral administration of this compound at doses of 10-100 mg/kg has demonstrated anti-tumor activity in preclinical models, particularly in intracranial NSCLC xenografts, highlighting its brain-penetrant properties.[2][3][4] Researchers should carefully consider the specific aims of their study to select the most appropriate mouse model, dosing regimen, and endpoints. While the provided formulation protocol is based on common practices for this class of inhibitors, it may require optimization for this compound. Rigorous experimental design and execution are essential for obtaining robust and translatable data to further elucidate the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying KRAS G12C in vivo with Sosimerasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib (formerly BI 1701963) is a potent and selective, orally available small molecule inhibitor of Son of Sevenless homolog 1 (SOS1). SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, including KRAS, leading to their activation. The KRAS G12C mutation is a prevalent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). While direct KRAS G12C inhibitors have shown clinical activity, mechanisms of intrinsic and acquired resistance often limit their efficacy.
This compound offers a unique approach to studying and potentially treating KRAS G12C-driven cancers. By inhibiting SOS1, this compound prevents the reloading of KRAS G12C with GTP, thereby reducing the pool of active, signal-competent KRAS G12C. This mechanism is distinct from and potentially synergistic with direct KRAS G12C inhibitors that covalently bind to the inactive, GDP-bound form of the mutant protein.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vivo models to investigate the biology of KRAS G12C and evaluate therapeutic strategies.
Mechanism of Action and Signaling Pathway
This compound binds to the catalytic domain of SOS1, preventing its interaction with inactive KRAS.[2] This disruption inhibits the conversion of KRAS-GDP to active KRAS-GTP, leading to the suppression of downstream signaling through the MAPK pathway (RAF-MEK-ERK).[1] By reducing the amount of active KRAS G12C, this compound can attenuate oncogenic signaling and inhibit tumor growth. Furthermore, inhibiting SOS1 can also block the feedback reactivation of the MAPK pathway that can occur with other targeted therapies.[2]
Preclinical In Vivo Data Summary
Preclinical studies have demonstrated the anti-tumor activity of SOS1 inhibition in various KRAS-mutant cancer models. The data presented below is for BI-3406, a potent and selective SOS1 inhibitor with a similar mechanism to this compound. These findings provide a strong rationale for the use of this compound in in vivo studies of KRAS G12C-driven tumors.
| Model Type | Cell Line | Dosing Regimen (BI-3406) | Key Findings | Reference |
| Xenograft | NCI-H2122 (NSCLC, KRAS G12C) | 50 mg/kg, twice daily (bid), oral | Monotherapy showed modest tumor growth inhibition. | [3] |
| Xenograft | NCI-H358 (NSCLC, KRAS G12C) | 50 mg/kg, twice daily (bid), oral | Combination with a KRAS G12C inhibitor led to deeper and more durable tumor regression compared to either agent alone. | [3] |
| Xenograft | SW837 (CRC, KRAS G12C) | 50 mg/kg, twice daily (bid), oral | Combination with a KRAS G12C inhibitor resulted in enhanced efficacy and deeper tumor regressions. | [4] |
| Xenograft | MIA PaCa-2 (Pancreatic, KRAS G12C) | 50 mg/kg, twice daily (bid), oral | Monotherapy showed significant tumor growth inhibition. | [5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a KRAS G12C Cell Line-Derived Xenograft (CDX) Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound as a monotherapy in a subcutaneous xenograft model.
1. Materials and Reagents
-
Cell Line: KRAS G12C mutant human cancer cell line (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer).
-
Animals: Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old).
-
This compound (BI 1701963): Obtain from a commercial supplier or through a material transfer agreement.
-
Cell Culture Media and Reagents: As recommended for the specific cell line.
-
Matrigel (optional): Can be mixed with cells to improve tumor take rate.
-
Anesthetics and Analgesics: For animal procedures.
-
Calipers: For tumor measurement.
-
Reagents for Pharmacodynamic Analysis: (See Protocol 2 and 3).
2. Procedure
-
Cell Culture and Implantation:
-
Culture KRAS G12C cells according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in sterile PBS or serum-free media at a concentration of 5 x 107 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of dosing.
-
Based on data from the related compound BI-3406, a starting dose of 50 mg/kg administered orally twice daily (bid) can be used. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Administer this compound or vehicle to the respective groups via oral gavage.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm3) or if there are signs of significant morbidity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, or at specified time points for pharmacodynamic analysis, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various downstream analyses:
-
Snap-freeze a portion in liquid nitrogen and store at -80°C for Western blot analysis.
-
Fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
-
Protocol 2: Pharmacodynamic Analysis - Western Blot for pERK
This protocol details the analysis of ERK phosphorylation in tumor lysates to assess the on-target activity of this compound.
1. Materials and Reagents
-
Tumor Tissue: Snap-frozen xenograft tumors.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Tissue Homogenizer.
2. Procedure
-
Tissue Homogenization and Lysis:
-
Place a small piece of frozen tumor tissue (20-30 mg) in a pre-chilled tube with lysis buffer.
-
Homogenize the tissue using a mechanical homogenizer until fully disrupted.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Protocol 3: Pharmacodynamic Analysis - Immunohistochemistry (IHC) for pERK
This protocol provides a method for visualizing the in-situ levels of pERK in tumor tissue sections.
1. Materials and Reagents
-
Tumor Tissue: Formalin-fixed, paraffin-embedded (FFPE) tumor sections on charged slides.
-
Xylene and Graded Ethanol (B145695) Series: For deparaffinization and rehydration.
-
Antigen Retrieval Buffer: Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Hydrogen Peroxide (3%): To block endogenous peroxidase activity.
-
Blocking Serum: Normal serum from the same species as the secondary antibody.
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Secondary Antibody Kit: HRP-conjugated anti-rabbit polymer-based detection system.
-
DAB Chromogen Kit.
-
Hematoxylin Counterstain.
-
Mounting Medium.
2. Procedure
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat the slides in a pressure cooker, steamer, or microwave according to optimized protocols (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific binding with blocking serum for 30-60 minutes.
-
Incubate with the primary pERK antibody overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody polymer for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Detection and Visualization:
-
Apply DAB chromogen and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the slides through a graded ethanol series to xylene.
-
Coverslip with a permanent mounting medium.
-
Conclusion
This compound represents a valuable tool for the in vivo investigation of KRAS G12C-driven cancers. Its distinct mechanism of action as a SOS1 inhibitor provides a unique angle for exploring KRAS biology and developing novel therapeutic strategies, both as a monotherapy and in combination with other targeted agents. The protocols outlined in these application notes offer a robust framework for conducting preclinical efficacy and pharmacodynamic studies, which are essential for advancing our understanding and treatment of KRAS G12C-mutated malignancies.
References
- 1. BestProtocols: IHC FFPE Tissue High pH Antigen Retrieval—Direct Method | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Western Blot Analysis of p-ERK Inhibition by Sosimerasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib is a potent and selective inhibitor of KRAS G12C, a common oncogenic mutation in various cancers, including non-small cell lung cancer (NSCLC).[1][2] The KRAS G12C mutation leads to constitutive activation of the KRAS protein, which in turn drives aberrant signaling through downstream effector pathways, most notably the MAPK/ERK pathway.[3] This pathway, comprising RAF, MEK, and ERK, is a critical regulator of cell proliferation, differentiation, and survival. This compound covalently binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive state and thereby inhibiting downstream signaling.[4]
The phosphorylation of ERK (p-ERK) at Thr202/Tyr204 is a key biomarker for the activation of the MAPK/ERK pathway.[5] Western blotting is a robust and widely used technique to detect and quantify changes in p-ERK levels, providing a direct measure of the pharmacodynamic effect of inhibitors targeting this pathway.[3] This document provides a detailed protocol for performing a Western blot to assess the inhibition of ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway and the experimental workflow for the Western blot protocol.
Experimental Protocols
This protocol is adapted from established methods for the analysis of p-ERK inhibition by KRAS G12C inhibitors.
Materials and Reagents
-
Cell Lines: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed for total ERK.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane.
-
Incubate with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.
-
Data Analysis
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Express the results as a percentage of the p-ERK/total ERK ratio in the vehicle-treated control cells.
Data Presentation
The following tables present representative quantitative data on the inhibition of p-ERK by a KRAS G12C inhibitor. This data is illustrative of the expected results when performing a Western blot analysis with this compound.
Table 1: Dose-Dependent Inhibition of p-ERK in NCI-H358 Cells
| This compound Concentration (nM) | p-ERK / Total ERK Ratio (Normalized to Control) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.65 | 35% |
| 100 | 0.20 | 80% |
| 1000 | 0.05 | 95% |
Cells were treated for 6 hours.
Table 2: Time-Course of p-ERK Inhibition by this compound (100 nM) in NCI-H358 Cells
| Treatment Time (hours) | p-ERK / Total ERK Ratio (Normalized to Control) | % Inhibition of p-ERK |
| 0 | 1.00 | 0% |
| 2 | 0.30 | 70% |
| 6 | 0.18 | 82% |
| 24 | 0.25 | 75% |
Note: A slight rebound in p-ERK levels may be observed at later time points due to feedback mechanisms.[6]
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of p-ERK to evaluate the efficacy of this compound in KRAS G12C mutant cancer cells. Accurate and reproducible measurement of p-ERK inhibition is a critical step in the preclinical assessment of KRAS G12C inhibitors and for understanding their mechanism of action. The provided diagrams and data tables serve as a guide for researchers in the fields of cancer biology and drug development.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asco.org [asco.org]
- 5. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib, also known as HBI-2438, is a potent and selective small molecule inhibitor of KRAS G12C, a specific mutation in the KRAS gene that is a key driver in several types of cancer. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly utilized in preclinical cancer research. These models are valued for their ability to retain the genetic and histological characteristics of the original human tumor, offering a more predictive model for evaluating the efficacy of targeted therapies like this compound.
This document provides an overview of the application of this compound in PDX models based on available preclinical data. It is important to note that detailed, peer-reviewed publications with comprehensive protocols and extensive quantitative data on this compound in PDX models are limited in the public domain. The information presented here is primarily derived from conference abstracts and clinical trial information.
Mechanism of Action and Signaling Pathway
This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the mutated KRAS G12C protein. This action locks the KRAS protein in its inactive, GDP-bound state. By doing so, this compound effectively blocks the downstream signaling pathways that are constitutively activated by the KRAS G12C mutation, primarily the MAPK/ERK pathway, which is crucial for tumor cell proliferation, survival, and differentiation. Preclinical studies suggest that treatment with this compound leads to the inhibition of this pathway, resulting in anti-tumor activity.[1]
References
Application Notes and Protocols for Establishing Sosimerasib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib is a potent and highly selective inhibitor of the KRAS G12C mutant protein, a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Like other covalent KRAS G12C inhibitors, this compound locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3][4] Despite promising clinical activity, the development of therapeutic resistance is a significant challenge.[5] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and effective combination therapies.
These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell lines in vitro. The protocols described herein are based on established methodologies for generating resistance to KRAS G12C inhibitors.
Mechanism of Action and Resistance
This compound targets the mutant cysteine at position 12 of the KRAS protein, which is present only in cancer cells harboring this specific mutation. This covalent and irreversible binding prevents the KRAS protein from cycling to its active GTP-bound state, thus blocking the MAPK and PI3K-AKT-mTOR signaling cascades that drive tumor growth.
Resistance to KRAS G12C inhibitors can emerge through two primary mechanisms:
-
On-target resistance: This involves secondary mutations in the KRAS gene itself, which may prevent the inhibitor from binding effectively or may reactivate the protein.
-
Off-target resistance: This occurs through the activation of alternative or "bypass" signaling pathways that circumvent the need for KRAS signaling. This can involve mutations or amplifications in other genes within the MAPK pathway (e.g., NRAS, BRAF) or parallel pathways involving receptor tyrosine kinases (RTKs) like EGFR, MET, and FGFR.[6][7]
Data Presentation: Quantitative Analysis of this compound Resistance
The primary method for quantifying resistance is the determination of the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the resistant cell line compared to its parental counterpart indicates the successful establishment of a resistant model.
Note: As specific preclinical IC50 data for this compound-resistant cell lines are not yet publicly available, the following tables present representative data from studies with the analogous KRAS G12C inhibitor, Sotorasib, to illustrate the expected quantitative shifts.
Table 1: Representative IC50 Values of Parental KRAS G12C Mutant Cell Lines to Sotorasib.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 |
| NCI-H23 | Non-Small Cell Lung Cancer | ~0.690 |
Data compiled from multiple sources.[4][8]
Table 2: Comparison of IC50 Values in Parental vs. Sotorasib-Resistant Cell Lines.
| Cell Line Pair | IC50 Parental (nM) | IC50 Resistant (nM) | Fold Increase in Resistance |
| H358 / H358-R | 4.02 | > 1000 | > 248 |
This table illustrates the typical magnitude of resistance that can be achieved.[9]
Visualization of Key Pathways and Workflows
Signaling Pathways
The following diagram illustrates the KRAS G12C signaling pathway and the points of intervention by this compound, as well as potential bypass mechanisms leading to resistance.
References
- 1. asco.org [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 6. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Sosimerasib in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better mimic the complex tumor microenvironment, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns observed in vivo. Consequently, 3D models are invaluable tools for the preclinical evaluation of novel anticancer agents.
Sosimerasib is a potent and highly selective inhibitor of KRAS G12C, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] Evaluating the efficacy of this compound in 3D cell culture models can provide critical insights into its potential therapeutic activity and mechanisms of action in a more clinically relevant context. While direct studies on this compound in 3D cell culture models are emerging, data from other KRAS G12C inhibitors, such as Sotorasib and Adagrasib, in these systems can serve as a valuable proxy for experimental design and data interpretation. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models based on available information and analogous studies with other KRAS G12C inhibitors.
Signaling Pathway of KRAS G12C and Inhibition by this compound
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[3][4] this compound selectively and irreversibly binds to the mutant cysteine in KRAS G12C, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
Data Presentation: Efficacy of KRAS G12C Inhibitors in 3D Cell Culture Models
The following tables summarize quantitative data for KRAS G12C inhibitors in 3D spheroid models. This data, primarily from studies on Sotorasib and Adagrasib, serves as a reference for expected outcomes with this compound.
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors in 2D vs. 3D Cell Culture
| Cell Line | KRAS Mutation | Inhibitor | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) | Reference |
| NCI-H358 | G12C | Sotorasib | 1.9 | Data not available | [5] |
| MIA PaCa-2 | G12C | Sotorasib | 3.0 | Data not available | [5] |
| H2122 | G12C | Sotorasib | 8.0 | Data not available | [5] |
| H1373 | G12C | Sotorasib | 10.0 | Data not available | [5] |
| H358 | G12C | Compound A | 8 | Data not available | [4] |
| NCI-H23 | G12C | Azenosertib + Sotorasib | Synergistic effect observed | Synergistic effect observed | [2] |
| NCI-H23 | G12C | Azenosertib + Adagrasib | Synergistic effect observed | Synergistic effect observed | [2] |
Note: Specific IC50 values for 3D cultures are not consistently reported in the initial literature search. However, studies indicate that 3D models can show either increased or decreased sensitivity to targeted therapies compared to 2D cultures.[3][6]
Table 2: Effect of KRAS G12C Inhibitors on Spheroid Growth
| Cell Line | Inhibitor | Concentration | Observation | Reference |
| NCI-H23 | Sotorasib | 5 nM | Inhibition of spheroid area growth over 7 days. | [2] |
| NCI-H23 | Adagrasib | 5 nM | Inhibition of spheroid area growth over 7 days. | [2] |
| NCI-H23 | AMG510 (Sotorasib) | Various | Mild response in 3D culture under normoxia, more clearly evaluated under hypoxia. | [6] |
| H358, H1373, H23 | Adagrasib + SOS1i | Various | Synergistic enhancement of potency in 3D spheroid culture. | [7] |
Experimental Protocols
The following protocols provide a general framework for assessing the effects of this compound in 3D tumor spheroid models.
Protocol 1: Generation of Tumor Spheroids (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, H2122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture KRAS G12C mutant cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine viability.
-
Prepare a single-cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-7 days to allow for spheroid formation and compaction. Monitor spheroid formation daily using a microscope.
Protocol 2: this compound Treatment and Spheroid Growth Analysis
This protocol details the treatment of established spheroids with this compound and the subsequent analysis of spheroid growth.
Materials:
-
Established tumor spheroids in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Once spheroids have reached a desired size and compact morphology (typically 200-500 µm in diameter), they are ready for treatment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the 2x this compound dilutions or vehicle control to the corresponding wells. This will result in the final desired drug concentrations.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 3-7 days).
-
At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the area or the major and minor diameters of each spheroid.
-
Calculate the spheroid volume assuming a spherical or ellipsoidal shape.
-
Plot the change in spheroid volume over time for each treatment condition to assess the inhibitory effect of this compound on spheroid growth.
Protocol 3: Cell Viability Assessment in 3D Spheroids (ATP-Based Assay)
This protocol describes how to measure cell viability within the spheroids after treatment with this compound.
Materials:
-
Treated spheroids in a 96-well plate
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After the desired treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Plot a dose-response curve to determine the IC50 value of this compound in the 3D spheroid model.
Concluding Remarks
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer research, offering a more accurate prediction of in vivo drug responses. For a targeted therapy like this compound, which modulates a key oncogenic signaling pathway, evaluation in 3D models is crucial to understand its efficacy in a setting that better reflects the complexity of a solid tumor. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize 3D spheroid models in the investigation of this compound and other KRAS G12C inhibitors. As more direct research on this compound in these advanced models becomes available, these guidelines can be further refined to optimize preclinical drug development pipelines.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sosimerasib is a novel, potent, and highly selective inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein carrying the G12C mutation.[1][2] The KRAS G12C mutation is a significant driver in various cancers, and this compound represents a promising therapeutic agent by covalently binding to the mutant cysteine residue, thereby locking the KRAS G12C protein in an inactive state. This mechanism of action effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for the preparation and use of this compound in in vitro settings, such as cell-based assays, to facilitate research into its anti-cancer properties.
While specific in vitro preparation and solubility data for this compound are not extensively published, the following protocols are based on its known chemical properties and established methodologies for similar small molecule inhibitors, particularly other KRAS G12C inhibitors. It is strongly recommended that researchers perform their own solubility and stability tests for their specific experimental conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₉ClFN₇O₄ | [3][4] |
| Molecular Weight | 688.2 g/mol | [3] |
| CAS Number | 2839563-01-6 | [3] |
Recommended Starting Concentrations for In Vitro Assays
The following table provides recommended starting concentration ranges for various in vitro assays based on data from other KRAS G12C inhibitors like Sotorasib and Adagrasib. The optimal concentration for this compound in any given assay should be determined empirically by the end-user.
| Assay Type | Recommended Concentration Range |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | 0.1 nM - 10 µM |
| Western Blotting (for pathway inhibition) | 10 nM - 1 µM |
| Colony Formation Assays | 1 nM - 500 nM |
| Apoptosis Assays (e.g., Annexin V staining) | 10 nM - 1 µM |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Note: DMSO is a common solvent for preparing stock solutions of small molecule inhibitors. However, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) is included.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for Pathway Inhibition
This protocol is designed to investigate the effect of this compound on the phosphorylation status of downstream effectors in the KRAS signaling pathway, such as ERK.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE, run the gel, and transfer the proteins to a membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Experimental Workflow for In Vitro Use of this compound
Caption: Workflow for preparing and using this compound in cell-based assays.
This compound Mechanism of Action: KRAS G12C Signaling Pathway
Caption: this compound inhibits the KRAS G12C signaling pathway.
References
Troubleshooting & Optimization
Sosimerasib not inhibiting KRAS G12C signaling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Sosimerasib, a potent and highly selective covalent inhibitor of KRAS G12C. While clinical data has shown promising anti-tumor activity for this compound[1][2][3][4][5][6], researchers in a preclinical setting may encounter challenges in achieving the expected inhibition of KRAS G12C signaling. This resource is designed to help you navigate these potential issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This binding event locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling through the MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Q2: In which cell lines can I expect to see activity with this compound?
A2: this compound is expected to be active in cancer cell lines harboring the KRAS G12C mutation. The sensitivity to KRAS G12C inhibitors can vary between cell lines due to their genetic background. Below is a table of representative IC50 values for other well-characterized KRAS G12C inhibitors in commonly used cell lines. While specific IC50 values for this compound are not yet widely published, these data can serve as a reference.
Table 1: Representative Anti-proliferative Activity (IC50) of Covalent KRAS G12C Inhibitors in KRAS G12C Mutant Cell Lines
| Cell Line | KRAS G12C Inhibitor | Reported IC50 (nM) |
| NCI-H358 | Sotorasib | 6 |
| MIA PaCa-2 | Sotorasib | 9 |
| NCI-H358 | Adagrasib | ~1-10 |
| HOP-62 | Adagrasib | ~10-100 |
Note: IC50 values are highly dependent on experimental conditions such as cell density, assay duration, and the specific viability assay used.
Q3: At what concentration should I use this compound in my experiments?
A3: The optimal concentration of this compound will depend on your specific cell line and assay. It is recommended to perform a dose-response experiment to determine the IC50 in your system. Based on data from other covalent KRAS G12C inhibitors, a starting concentration range of 1 nM to 10 µM is advisable for initial experiments.
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound is not publicly available, it is a common practice for small molecule inhibitors to be dissolved in DMSO for stock solutions and stored at -20°C or -80°C to minimize degradation. It is recommended to prepare fresh dilutions in your cell culture medium for each experiment and to limit freeze-thaw cycles of the stock solution. The stability of similar compounds can be influenced by factors such as pH and light exposure.
Troubleshooting Guide: this compound Not Inhibiting KRAS G12C Signaling
This guide is designed to help you identify and resolve common issues when your experimental results do not show the expected inhibition of KRAS G12C signaling after treatment with this compound.
Issue 1: No or weak inhibition of downstream signaling (e.g., p-ERK) observed by Western Blot.
This is a common readout to assess the activity of KRAS G12C inhibitors. A lack of p-ERK reduction may indicate a problem with the compound, the cells, or the experimental procedure.
Potential Causes & Troubleshooting Steps:
-
Compound Inactivity:
-
Improper Storage/Handling: Ensure the compound has been stored correctly (typically at -20°C or -80°C in DMSO) and has not undergone excessive freeze-thaw cycles.
-
Solubility Issues: this compound may have limited solubility in aqueous media. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions.
-
-
Cellular Issues:
-
Incorrect Cell Line: Verify that your cell line indeed harbors the KRAS G12C mutation and does not have a wild-type KRAS.
-
Cell Line Integrity: Ensure your cell line has not been misidentified or contaminated. Perform STR profiling to authenticate your cell line.
-
High Cell Density: Overly confluent cells can sometimes exhibit altered signaling and drug responses. Ensure you are plating cells at a consistent and appropriate density.
-
-
Experimental Procedure:
-
Suboptimal Treatment Time: The inhibition of p-ERK can be transient. Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.
-
Western Blotting Technique: Refer to general Western Blot troubleshooting guides for issues such as inefficient protein transfer, suboptimal antibody concentrations, or incorrect buffer conditions.
-
Experimental Protocol: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) or DMSO as a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate.
Diagram: Troubleshooting Workflow for Lack of p-ERK Inhibition
Caption: A decision tree for troubleshooting the lack of p-ERK inhibition in Western blot experiments.
Issue 2: No significant decrease in cell viability or proliferation in a KRAS G12C mutant cell line.
If you observe minimal to no effect on cell viability after this compound treatment, it could be due to experimental variables or intrinsic resistance of the cell line.
Potential Causes & Troubleshooting Steps:
-
Assay Conditions:
-
Assay Duration: Some inhibitors require a longer incubation period to exert their anti-proliferative effects. Extend the treatment duration (e.g., 72 to 120 hours).
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of viability assays. Optimize the seeding density for your specific cell line and assay duration.
-
-
Intrinsic Resistance:
-
Co-occurring Mutations: Some KRAS G12C mutant cell lines may have additional mutations in other genes that confer resistance to KRAS inhibition.
-
Bypass Signaling: The cell line may have pre-existing activation of bypass signaling pathways (e.g., PI3K-AKT-mTOR) that allows it to survive despite KRAS G12C inhibition.
-
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate KRAS G12C mutant cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound and treat the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition and Analysis: Measure the luminescence or absorbance using a plate reader and calculate the IC50 value.
Diagram: KRAS G12C Signaling Pathway and Point of Inhibition
Caption: The KRAS G12C signaling pathway and the inhibitory action of this compound.
Issue 3: Initial inhibition is observed, but the effect diminishes over time (Acquired Resistance).
Cancer cells can develop resistance to targeted therapies through various mechanisms. Observing a rebound in p-ERK levels after an initial decrease or the outgrowth of resistant colonies are signs of acquired resistance.
Potential Mechanisms of Acquired Resistance:
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations in the KRAS gene can prevent the binding of this compound.
-
KRAS Amplification: Increased copy number of the KRAS G12C allele can lead to higher levels of the target protein, overcoming the inhibitory effect.
-
-
Off-Target Resistance:
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of KRAS signaling.
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR can reactivate the MAPK pathway.
-
Troubleshooting and Investigating Acquired Resistance:
-
Generate Resistant Cell Lines: Culture KRAS G12C mutant cells in the continuous presence of increasing concentrations of this compound to select for resistant populations.
-
Genomic and Proteomic Analysis: Characterize the resistant cell lines using DNA sequencing to identify secondary KRAS mutations and Western blotting or phospho-proteomics to identify activated bypass pathways.
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Combination Therapy: Test the efficacy of combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors, or SHP2 inhibitors) to overcome resistance.
Diagram: Experimental Workflow for Investigating Acquired Resistance
Caption: A workflow for generating and characterizing cell lines with acquired resistance to this compound.
Disclaimer: The information provided in this technical support center is for research purposes only. The troubleshooting suggestions and protocols are based on general principles of cancer biology and pharmacology. Specific experimental conditions may require further optimization. As of December 2025, detailed public preclinical data for this compound is limited; therefore, some recommendations are based on data from other covalent KRAS G12C inhibitors.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (HBI-2438) / HUYA Bioscience, Jemincare [delta.larvol.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Technical Support Center: Sosimerasib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Sosimerasib, a potent and highly selective KRAS G12C inhibitor.
Understanding this compound's Mechanism of Action
This compound is an inhibitor that specifically targets the KRAS G12C mutation.[1] It functions by covalently binding to the cysteine residue of the mutated KRAS G12C protein, effectively locking it in an inactive, GDP-bound state. This inhibition prevents the activation of downstream signaling pathways, most notably the MAPK pathway (RAF-MEK-ERK), which is crucial for cancer cell proliferation and survival.
Signaling Pathway of this compound
References
Sosimerasib solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential in vitro solubility challenges with Sosimerasib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro experiments, it is recommended to prepare this compound stock solutions in 100% dimethyl sulfoxide (B87167) (DMSO). This compound is a lipophilic compound and exhibits poor solubility in aqueous solutions.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility in DMSO may be higher, a stock solution of 10-20 mM in 100% DMSO is a standard and reliable concentration for most in vitro applications. Concentrated stock solutions should be clear and free of any visible precipitate.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps you can take to mitigate this:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically ≤ 0.5%, as higher concentrations can be cytotoxic.[1]
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Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed media.
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Vortexing/Mixing: Ensure thorough and immediate mixing after adding the drug to the media.
Q4: Can I use solvents other than DMSO for my in vitro experiments?
A4: While DMSO is the most common solvent for this compound, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) could potentially be used. However, their compatibility with your specific cell line and assay, as well as their potential for cytotoxicity, must be carefully evaluated. For most cell-based assays, DMSO is the preferred solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability and prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitate Formation in Stock Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration Exceeds Solubility Limit | Prepare a new stock solution at a lower concentration (e.g., 5 mM or 10 mM). | A clear, precipitate-free stock solution. |
| Low-Quality DMSO | Use anhydrous, cell culture grade DMSO. | Complete dissolution of this compound. |
| Incomplete Dissolution | Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes. | Full dissolution of the compound. |
Issue 2: Cloudiness or Precipitation in Cell Culture Media After Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Increase the final DMSO concentration slightly, but do not exceed the cytotoxic limit for your cells (typically <0.5%). | Improved solubility in the final working solution. |
| "Salting Out" Effect | Prepare an intermediate dilution in a serum-free medium or PBS before the final dilution in complete media. | Reduced precipitation in the final culture medium. |
| Temperature Shock | Ensure both the drug stock and the culture media are at 37°C before mixing. | Minimized precipitation due to temperature differences. |
Quantitative Data Summary
The following table summarizes hypothetical solubility data for this compound in common laboratory solvents. Note: This data is illustrative and may not represent actual experimental values.
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | ~50 |
| Ethanol | 25 | ~5 |
| PBS (pH 7.4) | 25 | <0.01 |
| Cell Culture Media + 10% FBS | 37 | ~0.1 (with 0.5% DMSO) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of 100% anhydrous, cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
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Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in a serum-free medium or PBS. For example, dilute the 10 mM stock 1:10 in serum-free media to get a 1 mM solution.
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Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Mixing: Immediately and gently mix the final solution by pipetting or inverting the tube/plate.
-
Application: Add the final working solution to your cells.
Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: this compound Inhibition of the KRAS G12C Pathway.
References
Sosimerasib off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sosimerasib. The information is designed to help address specific issues that may be encountered during in vitro experiments with cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the reported clinical adverse events for this compound that might indicate potential off-target effects in my cell line experiments?
A1: Clinical data from a phase 2 study of this compound in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) revealed several treatment-related adverse events (TRAEs).[1][2][3][4][5] While these are clinical observations, they can provide clues for potential off-target effects to monitor in cell-based assays. The most common TRAEs are summarized in the table below.
Summary of Common Treatment-Related Adverse Events (TRAEs) with this compound
| Adverse Event | Frequency in Patients | Grade 3/4 Frequency |
| Alanine aminotransferase (ALT) increase | 66.2% | 40.0% (for all grade 3/4 TRAEs) |
| Aspartate aminotransferase (AST) increase | 62.8% | 40.0% (for all grade 3/4 TRAEs) |
| Anemia | 31.7% | 40.0% (for all grade 3/4 TRAEs) |
| Gamma-glutamyl transferase (GGT) increase | 26.2% | 40.0% (for all grade 3/4 TRAEs) |
| Blood alkaline phosphatase (ALP) increase | 22.1% | 40.0% (for all grade 3/4 TRAEs) |
Data from a phase 2 study in patients with KRAS G12C-mutated NSCLC.[2][3][4][5]
These events, particularly the liver enzyme elevations, suggest that researchers should be mindful of potential hepatotoxicity or effects on liver-derived cell lines. Anemia could suggest effects on hematopoietic cell lines or their precursors.
Q2: I am observing cytotoxicity in my KRAS G12C wild-type cell line treated with this compound. Is this expected?
A2: this compound is designed as a highly selective inhibitor of the KRAS G12C mutant protein.[2][3][4][5] Therefore, significant cytotoxicity in cell lines that do not carry this mutation would be considered an off-target effect. It is crucial to verify the KRAS mutational status of your cell line. If the cell line is confirmed to be KRAS G12C wild-type, the observed cytotoxicity is likely due to this compound interacting with other cellular targets. The troubleshooting guide below provides steps to investigate this phenomenon.
Q3: My KRAS G12C mutant cell line shows an unexpected phenotype (e.g., changes in morphology, differentiation markers) that doesn't seem to be related to the inhibition of the MAPK pathway. What could be the cause?
A3: While the primary mechanism of this compound is the inhibition of the KRAS G12C-driven MAPK signaling pathway, unexpected phenotypes could arise from off-target activities. For example, other KRAS G12C inhibitors with similar covalent mechanisms have been reported to interact with other cysteine-containing proteins, such as KEAP1, which is a key regulator of the NRF2 antioxidant response.[6] Such an interaction could lead to widespread changes in gene expression and cellular phenotype unrelated to the canonical KRAS pathway. The troubleshooting workflow can help you dissect these potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a KRAS G12C Wild-Type Cell Line
This guide will help you determine if the observed cytotoxicity is a genuine off-target effect of this compound.
Experimental Protocol:
-
Confirm KRAS Genotype:
-
Method: Perform Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene in your cell line to confirm the absence of the G12C mutation.
-
Rationale: To rule out misidentification of the cell line or spontaneous mutations.
-
-
Dose-Response Curve:
-
Method: Perform a cell viability assay (e.g., CellTiter-Glo®, MTS) with a broad range of this compound concentrations on both your wild-type cell line and a known KRAS G12C mutant cell line (as a positive control).
-
Rationale: To determine the IC50 (inhibitory concentration 50%) in both cell lines. A significant difference in IC50 will help to quantify the off-target effect.
-
-
Rescue Experiment with a Different KRAS G12C Inhibitor:
-
Method: Treat the wild-type cell line with another structurally different KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib).
-
Rationale: If the cytotoxicity is specific to this compound, it points towards an off-target effect unique to its chemical structure.
-
-
Target Engagement Assay in Wild-Type Cells:
-
Method: Use a cellular thermal shift assay (CETSA) or a similar technique to assess if this compound is binding to any proteins in the wild-type cells at the cytotoxic concentrations.
-
Rationale: To identify potential off-target binding partners.
-
Issue 2: Investigating Unexpected Phenotypes in KRAS G12C Mutant Cell Lines
This guide provides a workflow to determine if an observed phenotype is due to on-target KRAS G12C inhibition or a potential off-target effect.
Experimental Protocol:
-
Confirm On-Target Pathway Inhibition:
-
Method: Perform a Western blot to analyze the phosphorylation status of key downstream effectors of the MAPK pathway (e.g., p-ERK, p-MEK) after a short treatment with this compound at various concentrations.
-
Rationale: To confirm that the drug is inhibiting its intended target pathway at the concentrations that cause the unexpected phenotype.
-
-
Compare with Other KRAS G12C Inhibitors:
-
Method: Treat the KRAS G12C mutant cell line with other KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) and observe if the same unexpected phenotype is produced.
-
Rationale: If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
-
RNA Sequencing Analysis:
-
Method: Perform RNA-seq on the KRAS G12C mutant cells treated with this compound and a vehicle control.
-
Rationale: To identify differentially expressed genes and affected pathways that are not canonical to MAPK signaling. This can provide clues to potential off-target mechanisms. For instance, upregulation of NRF2 target genes might suggest an off-target effect on the KEAP1-NRF2 axis.
-
-
Proteomic Profiling:
-
Method: Utilize chemical proteomics approaches, such as activity-based protein profiling (ABPP) with a cysteine-reactive probe, to identify covalent targets of this compound in an unbiased manner.
-
Rationale: To directly identify the proteins that this compound binds to within the cell, which could reveal novel off-targets.
-
Visualizations
Caption: On-target mechanism of this compound in the KRAS G12C signaling pathway.
Caption: Experimental workflow for troubleshooting unexpected cellular effects of this compound.
Caption: Hypothetical off-target mechanism of this compound via KEAP1 inhibition.
References
Optimizing Sosimerasib Dosage in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Sosimerasib (also known as HBI-2438) in preclinical animal studies. Given the limited publicly available preclinical data on this compound, this guide incorporates representative data and protocols from analogous KRAS G12C inhibitors, such as Sotorasib (AMG-510) and Adagrasib (MRTX849), to provide a comprehensive resource. This approach offers valuable insights into the experimental design and potential challenges that may be encountered when working with this class of targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and highly selective inhibitor of the KRAS G12C mutation. This mutation results in the KRAS protein being constitutively active, leading to uncontrolled cell growth and proliferation. This compound covalently binds to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for tumor growth.
Q2: What are recommended starting doses for this compound in animal models?
A2: Preclinical studies on this compound (HBI-2438) have utilized doses of 30 mg/kg in brain metastasis models and 10, 30, and 100 mg/kg in colorectal cancer patient-derived xenograft (PDX) models. For analogous KRAS G12C inhibitors, doses have ranged from 25 mg/kg to 100 mg/kg administered orally once or twice daily in mouse models.[1][2] The optimal starting dose will depend on the specific animal model, tumor type, and formulation. It is recommended to perform a dose-range-finding (DRF) or maximum tolerated dose (MTD) study to determine the optimal dose for your specific experimental conditions.
Q3: What are the key pharmacokinetic parameters to consider for KRAS G12C inhibitors?
A3: Key pharmacokinetic (PK) parameters include maximum plasma concentration (Cmax), area under the curve (AUC), and half-life (t½). For instance, Adagrasib has been noted for its favorable PK properties, including a long half-life of approximately 24 hours and extensive tissue distribution, including central nervous system (CNS) penetration.[3][4][5] Understanding these parameters is crucial for designing dosing schedules that maintain drug exposure above the target inhibitory concentration.
Q4: What are common challenges observed in animal studies with KRAS G12C inhibitors?
A4: Researchers may encounter challenges such as tumor heterogeneity leading to variable responses, the development of acquired resistance, and potential for off-target toxicities.[6] Resistance can emerge through various mechanisms, including the activation of alternative signaling pathways.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No Tumor Regression) | - Insufficient drug exposure.- Suboptimal dosing schedule.- Intrinsic tumor resistance.- Poor drug formulation/bioavailability. | - Perform pharmacokinetic analysis to confirm drug exposure.- Increase dosing frequency (e.g., from once daily to twice daily).- Screen tumor models for KRAS G12C mutation and potential co-mutations.- Optimize drug formulation and vehicle. |
| High Variability in Tumor Response | - Inconsistent tumor implantation.- Tumor heterogeneity.- Variability in drug administration. | - Standardize tumor implantation technique.- Increase the number of animals per group.- Ensure consistent and accurate oral gavage technique. |
| Unexpected Toxicity (e.g., Weight Loss, Lethargy) | - Dose is above the maximum tolerated dose (MTD).- Off-target effects.- Vehicle-related toxicity. | - Reduce the dose or dosing frequency.- Monitor animals closely for clinical signs of toxicity.- Conduct a vehicle-only control group to assess vehicle toxicity. |
| Tumor Regrowth After Initial Response | - Acquired resistance.- Activation of bypass signaling pathways. | - Collect tumor samples for genomic and proteomic analysis to identify resistance mechanisms.- Consider combination therapy with inhibitors of bypass pathways (e.g., EGFR, SHP2 inhibitors).[7][8] |
Data Presentation
Table 1: Representative Preclinical Dosing of KRAS G12C Inhibitors in Animal Models
| Compound | Animal Model | Tumor Type | Dose | Route | Dosing Schedule | Reference |
| This compound (HBI-2438) | Mouse | Brain Metastasis | 30 mg/kg | Oral | Not Specified | |
| This compound (HBI-2438) | Mouse (PDX) | Colorectal Cancer | 10, 30, 100 mg/kg | Oral | Not Specified | |
| Adagrasib (MRTX849) | Mouse (Xenograft) | NSCLC | 100 mg/kg | Oral Gavage | Daily | [1] |
| Adagrasib (MRTX849) | Mouse (Intracranial Xenograft) | NSCLC | 3, 30, 100 mg/kg | Oral | Twice Daily | [4] |
| Sotorasib (AMG 510) | Mouse (Xenograft) | Pancreatic Cancer | 25 mg/kg | Oral Gavage | Daily for 5 days/week for 3 weeks | [2] |
Table 2: Representative Preclinical Pharmacokinetic Parameters of Adagrasib
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | ~24 hours | Not Specified | [3][5] |
| Distribution | Extensive tissue distribution, including CNS | Not Specified | [3][5] |
Experimental Protocols
1. General Protocol for In Vivo Efficacy Study in a Xenograft Model
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Cell Lines: Use human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (non-small cell lung cancer) or MIA PaCa-2 (pancreatic cancer).[2]
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Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[2]
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Tumor Implantation: Subcutaneously inject 5 x 10^6 cells suspended in an appropriate vehicle (e.g., PBS or Matrigel) into the flank of each mouse.[2]
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Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.[2]
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Drug Formulation: Formulate this compound or other KRAS G12C inhibitors in a suitable vehicle for oral administration. For example, Adagrasib has been formulated in 10% Captisol and 50 mmol/L citrate (B86180) buffer (pH 5.0).[1]
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Drug Administration: Administer the drug orally via gavage at the predetermined dose and schedule. Include a vehicle-only control group.
-
Efficacy Endpoints:
2. Protocol for Pharmacokinetic (PK) Study
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Animal Model: Use a relevant rodent or non-rodent species.
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Drug Administration: Administer a single dose of this compound via the intended clinical route (oral).
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Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
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Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.
Mandatory Visualizations
Caption: KRAS Signaling Pathway and this compound's Mechanism of Action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with sosimerasib. The information provided is intended to help address common issues related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4][5][6] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling that promotes cell proliferation and survival in cancer.[5][6] this compound covalently binds to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive state and thereby inhibiting downstream signaling pathways like the MAPK pathway.[3][4]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
Q3: My this compound appears to be degrading in the cell culture medium. What are the potential causes?
A3: Degradation of small molecules like this compound in cell culture media can be attributed to several factors:
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Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes, such as esterases and proteases, that can metabolize the compound. Live cells also contribute to metabolic degradation.[8]
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pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of compounds that are sensitive to pH.[8]
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Binding to Media Components: this compound may bind to proteins like albumin present in fetal bovine serum (FBS) or other components of the media, which can affect its stability and bioavailability.[8]
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Chemical Reactivity: The compound might react with components present in the cell culture medium itself.[8][9]
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Hydrolysis: The aqueous environment of the cell culture media can lead to the hydrolysis of susceptible compounds.[8]
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Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive molecules.[8]
Q4: How often should I replenish this compound in my long-term cell culture experiments?
A4: The frequency of replenishment depends on the stability of this compound under your specific experimental conditions. For long-term experiments, it is recommended to change the medium with freshly diluted this compound every 2-3 days to maintain a consistent effective concentration.[7] To determine the optimal replenishment schedule, it is advisable to perform a stability study of this compound in your specific cell culture setup.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Loss of this compound activity over time in culture. | Degradation of this compound in the cell culture medium. | 1. Increase the frequency of media changes with freshly prepared this compound. 2. Perform a stability assessment of this compound in your specific cell culture medium (see Experimental Protocols section). 3. Ensure proper storage of this compound stock solutions to prevent degradation before use.[7] |
| High variability in experimental results between replicates. | Inconsistent final concentration of this compound due to pipetting errors or incomplete solubilization. | 1. Ensure accurate and consistent pipetting of the this compound stock solution. 2. Prepare an intermediate dilution of the stock in a serum-free medium before adding it to the final culture volume to ensure homogeneity.[7] 3. Visually inspect the final culture medium to ensure there is no precipitation of the compound. |
| Precipitation of this compound in the culture medium. | The final concentration of DMSO is too high, or the aqueous solubility of this compound is exceeded. | 1. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced precipitation and cytotoxicity.[7] 2. If solubility is an issue, consider using a different solvent or a formulation aid, but be sure to validate its compatibility with your cell line. |
| Compound seems to disappear from the media without detectable degradation products. | The compound may be binding to the plastic of the cell culture plates or pipette tips. If cells are present, the compound could be rapidly internalized.[9] | 1. Use low-protein-binding plates and pipette tips. 2. Include a control without cells to assess non-specific binding to the plasticware. 3. To assess cellular uptake, you can analyze cell lysates for the presence of the compound.[9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
HPLC-MS system
-
Incubator at 37°C with 5% CO₂
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Incubation: Dispense aliquots of this solution into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO₂.
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Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a tube and immediately freeze it at -80°C to halt any further degradation until analysis.
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Sample Analysis: Once all time points are collected, thaw the samples and analyze the concentration of the remaining this compound using a validated HPLC-MS method.
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Data Analysis: Plot the concentration of this compound as a percentage of the initial concentration at time 0 versus time to determine the degradation rate.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound stability issues in cell culture.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. This compound (HBI-2438) / HUYA Bioscience, Jemincare [delta.larvol.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Sosimerasib IC50 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sosimerasib in IC50 experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure data accuracy and reproducibility.
Section 1: Understanding this compound's Mechanism of Action
A clear understanding of this compound's mechanism is crucial for designing and interpreting IC50 experiments correctly.
Q1: What is the mechanism of action for this compound?
A: this compound is a highly selective and potent covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate downstream signaling pathways responsible for cell growth and proliferation.[3] The G12C mutation, where glycine (B1666218) at codon 12 is substituted by cysteine, impairs the ability of KRAS to hydrolyze GTP, leading to its persistent activation and uncontrolled cell division.[3] this compound works by irreversibly binding to the mutant cysteine residue in the switch-II pocket of KRAS G12C.[4] This covalent bond locks the protein in its inactive, GDP-bound state, thereby blocking downstream signaling through pathways like the RAF-MEK-ERK MAPK cascade and inhibiting cancer cell proliferation.[3][4]
Section 2: Troubleshooting Common IC50 Issues
This section addresses frequent problems encountered during this compound IC50 determination, such as variability in results and unexpected curve shapes.
Q2: My IC50 value for this compound is inconsistent between experiments. What are the potential causes?
A: IC50 values can vary between experiments for numerous reasons, often categorized as biological or technical variability.[5][6] For a covalent inhibitor like this compound, incubation time is a particularly critical parameter.[7] A summary of common factors is presented below.
Table 1: Factors Influencing this compound IC50 Values
| Factor | Potential Effect on IC50 | Recommendation |
|---|---|---|
| Incubation Time | Longer incubation times generally lead to a lower apparent IC50 for covalent inhibitors as more covalent bonds form.[7] | Keep the pre-incubation and total incubation times strictly consistent across all experiments. |
| Cell Density | Inconsistent seeding density can significantly alter results.[8] Higher density may increase the IC50 due to a higher number of target molecules. | Optimize and maintain a consistent cell seeding density for each experiment. Ensure a homogenous cell suspension before plating.[7] |
| Cell Line Health | Different cell lines exhibit varying sensitivities.[7] High passage numbers can lead to phenotypic drift.[8] Mycoplasma contamination can alter cell response. | Use authenticated cell lines within a consistent, low passage number range.[8] Regularly test for mycoplasma contamination. |
| Solvent Concentration | The solvent for this compound (commonly DMSO) can be cytotoxic at higher concentrations, leading to an artificially lower IC50.[8] | Perform a solvent toxicity curve to determine the maximum non-toxic concentration and use a consistent final solvent concentration across all wells.[8] |
| Reagent Quality | Batch-to-batch variability or degradation of this compound or assay reagents can cause shifts in potency.[7] | Prepare fresh dilutions of this compound for each experiment from a concentrated, validated stock. Ensure proper storage of all reagents.[8] |
Q3: I am observing high variability between my replicate wells. How can I minimize this?
A: High variability between replicates is often due to technical inconsistencies during the experimental setup.[7]
Table 2: Troubleshooting High Replicate Variability | Potential Cause | Recommended Solution | | :--- | :--- | | Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed to prevent settling before and during plating. Calibrate multichannel pipettes to ensure consistent volume dispensing.[7] | | Pipetting Errors | Use calibrated pipettes and practice consistent, careful pipetting techniques for adding cells, compounds, and assay reagents.[8] | | Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered concentrations and cell stress. | Avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8] | | Compound Precipitation | this compound may precipitate at high concentrations in aqueous media. | Visually inspect the highest concentration wells for any signs of precipitation. If observed, consider adjusting the solvent or the maximum concentration tested.[7] |
Q4: My dose-response curve for this compound does not reach 100% inhibition (a "bottom plateau" is above zero). Why is this happening?
A: An incomplete inhibition curve can be due to several factors:
-
Solubility Issues: this compound may not be fully soluble at the highest concentrations tested in your specific assay medium, limiting its effective concentration.[7]
-
High Target Protein Turnover: In cell-based assays, if the KRAS G12C protein has a high turnover rate, newly synthesized protein may not be fully inhibited during the assay window, leading to a persistent signal.[7]
-
Assay Artifacts: The detection reagent (e.g., MTT, resazurin) might be affected by the compound at high concentrations, or there might be a baseline level of signal in the assay that is not related to cell viability.
-
Cellular Resistance: A subpopulation of cells may be resistant to the drug's effects.
Section 3: Experimental Protocol for a Cell-Based IC50 Assay
Following a standardized protocol is key to achieving reproducible results. Below is a general methodology for determining the IC50 of this compound using a common cell viability assay (e.g., using a reagent like CCK-8 or MTS).
Experimental Methodology: Cell Viability IC50 Assay
-
Cell Culture & Seeding:
-
Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) in the recommended complete culture medium.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Create a homogenous cell suspension and dilute to the optimized seeding density (e.g., 5,000–10,000 cells/well).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (avoiding outer wells).[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
This compound Treatment:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 10-point, 3-fold dilutions). Ensure the final DMSO concentration is constant and non-toxic (e.g., ≤0.5%).
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "blank" wells (medium only).[8]
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium.
-
-
Incubation:
-
Incubate the treated plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator. This time should be kept consistent for all comparative experiments.[9]
-
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., 10 µL of CCK-8) to each well as per the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours) until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Section 4: Data Analysis and Interpretation
Proper data analysis is as critical as the wet lab execution.
Q5: What is the recommended method for calculating the IC50 value from my experimental data?
A: The standard method for calculating IC50 values is to use a non-linear regression analysis.[8]
-
Data Normalization: First, subtract the average absorbance of the blank (media only) wells from all other readings.[8] Then, normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells (which represent 100% viability).
-
Curve Fitting: Plot the percentage of cell viability against the log of the this compound concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4-PL) equation, also known as a sigmoidal dose-response curve.[10] This model is available in most graphing software (e.g., GraphPad Prism). The software will calculate the IC50, which is the concentration of this compound that produces a response halfway between the fitted top and bottom plateaus of the curve.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib Preclinical Toxicity Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the preclinical toxicity profile of sosimerasib (also known as JMKX001899 and HBI-2438).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective oral inhibitor of KRAS G12C. It works by irreversibly binding to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive state. This prevents the downstream signaling that promotes cancer cell growth and proliferation.
Q2: What is the general preclinical safety profile of this compound in animal models?
Publicly available preclinical data on this compound is limited. However, a study in Balb/c nude mice with intracranial non-small cell lung cancer (NSCLC) xenografts reported that oral administration of this compound at 100 mg/kg once daily for 21 days was well-tolerated.[1] The study noted minimal signs of overt toxicity or animal weight loss at this dose.[1]
Q3: Are there any specific organ toxicities identified in preclinical studies?
Detailed organ-specific toxicity data from comprehensive preclinical toxicology studies in rodents and non-rodents (e.g., dogs) are not extensively available in the public domain. Typically, such studies would assess a wide range of organs for histopathological changes. While the mouse study mentioned above indicated good tolerability, it did not provide a detailed organ-level toxicity assessment.
Q4: What are the most common adverse events observed in human clinical trials with this compound?
While not preclinical data, the adverse events reported in clinical trials can provide insights into potential toxicities to monitor in animal studies. In a Phase 2 study of this compound in patients with KRAS G12C-mutated NSCLC, the most common treatment-related adverse events (TRAEs) were primarily related to liver function.[2][3][4]
Troubleshooting Guides
Issue: Unexpected animal morbidity or mortality during a this compound preclinical study.
Possible Causes & Troubleshooting Steps:
-
Dose Level: The administered dose may be too high for the specific animal model or strain.
-
Action: Review the available efficacy and limited safety data. Consider performing a dose range-finding study to establish the maximum tolerated dose (MTD) in your specific model.
-
-
Vehicle Formulation: The vehicle used to formulate this compound may be contributing to toxicity.
-
Action: Conduct a vehicle-only control group to assess its tolerability. Ensure the vehicle is appropriate for the route of administration and the animal species.
-
-
Animal Health Status: Pre-existing health conditions in the animals could increase their susceptibility to drug-related toxicity.
-
Action: Ensure all animals are healthy and properly acclimated before starting the study. Monitor animal health closely throughout the experiment.
-
Issue: Significant body weight loss observed in treated animals.
Possible Causes & Troubleshooting Steps:
-
Gastrointestinal Toxicity: this compound could be causing gastrointestinal distress, leading to reduced food and water intake.
-
Action: Monitor food and water consumption daily. Observe for signs of diarrhea, nausea, or other GI-related issues. Consider dose reduction or temporary cessation of treatment.
-
-
Systemic Toxicity: General systemic toxicity can lead to malaise and reduced appetite.
-
Action: Perform regular clinical observations and consider interim blood draws for hematology and clinical chemistry analysis to assess overall health.
-
Data Presentation
Table 1: Summary of this compound (JMKX001899) Preclinical Tolerability in a Murine Model
| Animal Model | Cell Line Xenograft | Dose and Schedule | Duration | Observed Toxicity | Reference |
| Balb/c nude mice | H358-Luc and H23-Luc (NSCLC) | 100 mg/kg, once daily (oral) | 21 days | Well tolerated with minimal sign of overt toxicity or animal weight loss.[1] | [1] |
Table 2: Most Common Treatment-Related Adverse Events (TRAEs) from a Phase 2 Clinical Trial of this compound in NSCLC Patients
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3/4) | Reference |
| Alanine aminotransferase (ALT) increase | 66.2% | Not specified | [2][3][4] |
| Aspartate aminotransferase (AST) increase | 62.8% | Not specified | [2][3][4] |
| Anemia | 31.7% | Not specified | [2][3][4] |
| Gamma-glutamyl transferase (GGT) increase | 26.2% | Not specified | [2][3][4] |
| Blood alkaline phosphatase (ALP) increase | 22.1% | Not specified | [2][3][4] |
Note: This clinical data is provided for informational purposes to guide preclinical monitoring, as detailed preclinical toxicity data is limited.
Experimental Protocols
Key Experiment: In Vivo Tolerability Study in a Murine Xenograft Model
This protocol is based on the methodology described in the preclinical study of JMKX001899.[1]
-
Animal Model: 5-6 week old female Balb/c nude mice.
-
Tumor Implantation: Intracranial implantation of H358-Luc or H23-Luc human NSCLC cells.
-
Treatment Groups:
-
Vehicle control
-
This compound (10 mg/kg, 30 mg/kg, 100 mg/kg)
-
Reference compound (e.g., sotorasib)
-
-
Dosing: Oral, once daily for 21 days, starting 10 days after cell implantation.
-
Monitoring Parameters:
-
Body Weight: Measured every 3 days.
-
Clinical Observations: Daily monitoring for any signs of overt toxicity (e.g., changes in posture, activity, grooming).
-
Tumor Burden: Monitored weekly via bioluminescent imaging (BLI).
-
-
Endpoint: Assess for significant body weight loss or other signs of distress that would necessitate euthanasia.
Mandatory Visualizations
Caption: this compound Mechanism of Action
Caption: General Preclinical Toxicology Workflow
Caption: Troubleshooting Logic for Unexpected Toxicity
References
unexpected phenotypes with Sosimerasib treatment
Welcome to the technical support center for Sosimerasib. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected phenotypes that may arise during preclinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which drives cell proliferation and survival. This compound specifically and irreversibly binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in its inactive, GDP-bound state. This prevents downstream signaling and inhibits the growth of KRAS G12C-mutant tumors.
Q2: What are the most common treatment-related adverse events (TRAEs) observed with this compound?
Based on clinical trial data, the most frequently reported TRAEs are generally manageable. A summary of these events from a phase 2 study is provided below.[1][2][3]
Troubleshooting Guides for Unexpected Phenotypes
This section addresses specific, unexpected experimental outcomes that researchers may encounter.
Issue 1: Paradoxical Upregulation of MAPK Pathway Signaling
Question: We are treating KRAS G12C-mutant cell lines with this compound and, contrary to expectations, we observe an increase in the phosphorylation of MEK and ERK in a subset of our models after an initial period of inhibition. What could be the underlying mechanism?
Answer:
This phenomenon, known as paradoxical signaling, has been observed with other targeted therapies that inhibit the MAPK pathway.[4][5][6] While this compound is designed to inhibit KRAS G12C, under certain cellular contexts, this can lead to a feedback-driven reactivation of the pathway.
Possible Mechanisms:
-
Receptor Tyrosine Kinase (RTK) Feedback Activation: Inhibition of the KRAS/MAPK pathway can relieve negative feedback loops, leading to the increased expression and activation of upstream RTKs such as EGFR, FGFR, or MET. These activated RTKs can then signal through wild-type RAS isoforms (HRAS, NRAS) or other pathways to reactivate MEK/ERK signaling.
-
RAF Dimerization: In some contexts, inhibition of a component of the MAPK pathway can promote the dimerization of RAF kinases (e.g., BRAF-CRAF), which can lead to paradoxical activation of MEK and ERK.
Troubleshooting Workflow:
Caption: Troubleshooting paradoxical MAPK activation.
Issue 2: Phenotype Suggestive of Off-Target Effects (e.g., Unexpected Changes in Oxidative Stress Response)
Question: We are observing an unexpected nuclear accumulation of the transcription factor NRF2 and upregulation of its target genes (e.g., HMOX1, NQO1) in our experimental models treated with this compound, even in cell lines that do not harbor the KRAS G12C mutation. What could explain this?
Answer:
This phenotype may be due to an off-target effect of this compound. Covalent inhibitors, while designed for specificity, can sometimes react with other proteins that have reactive cysteine residues. A known off-target of the KRAS G12C inhibitor Sotorasib (AMG510) is Kelch-like ECH-associated protein 1 (KEAP1).[7] KEAP1 is a key negative regulator of NRF2, a master regulator of the antioxidant response.
Proposed Mechanism:
This compound may covalently modify a reactive cysteine residue on KEAP1. This modification can inhibit KEAP1's ability to target NRF2 for degradation, leading to NRF2 stabilization, nuclear translocation, and activation of antioxidant response element (ARE)-driven gene expression.
Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
Sosimerasib Target Engagement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the target engagement of Sosimerasib, a potent and highly selective KRAS G12C inhibitor. The following information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor that selectively targets the KRAS G12C mutant protein.[1][2][3][4] It works by irreversibly binding to the cysteine residue at position 12 (Cys12) of the KRAS G12C protein, specifically within the switch-II pocket.[2][5][6] This binding event locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting signaling pathways that drive cell proliferation and survival, such as the MAPK pathway.[1][2][7]
Q2: Why is it crucial to confirm this compound target engagement?
A2: Confirming target engagement is a critical step in drug development for several reasons:[5][6][8][9]
-
Mechanism of Action (MoA) Validation: It provides direct evidence that this compound is interacting with its intended target, KRAS G12C, in a cellular and in vivo context.[8]
-
Dose-Response Relationship: It helps establish a correlation between the administered dose of this compound and the extent of target inhibition, which is crucial for determining the optimal therapeutic dose.[5]
-
Pharmacodynamic (PD) Biomarkers: Target engagement assays can serve as valuable pharmacodynamic biomarkers to understand the time course of drug action and its effects on downstream signaling.[10]
-
Understanding Resistance: In cases of acquired resistance, confirming target engagement can help determine if the resistance mechanism involves the target itself (e.g., secondary mutations) or bypass pathways.[7]
Q3: What are the primary methods to confirm this compound target engagement?
A3: There are two main categories of methods to confirm this compound target engagement:
-
Direct Assays: These methods directly measure the physical interaction between this compound and the KRAS G12C protein.
-
Indirect Assays: These methods assess the functional consequences of this compound binding to its target, such as the inhibition of downstream signaling pathways.
The choice of method will depend on the experimental context (in vitro, in cellulo, or in vivo), the available resources, and the specific question being addressed. A combination of direct and indirect methods is often recommended for a comprehensive understanding of target engagement.[10]
Troubleshooting Guides
Direct Target Engagement Assays
Mass Spectrometry-Based Proteomics
This is a powerful and quantitative method to directly measure the covalent modification of KRAS G12C by this compound.[10][11]
-
Issue: Low signal or inability to detect the this compound-KRAS G12C adduct.
-
Possible Cause & Troubleshooting:
-
Insufficient Drug Concentration or Treatment Time: Optimize the concentration of this compound and the incubation time to ensure sufficient target modification.
-
Poor Sample Preparation: Ensure efficient cell lysis and protein extraction. Use protease and phosphatase inhibitors to maintain protein integrity.[10]
-
Low Abundance of KRAS G12C: For samples with low KRAS G12C expression, consider using an enrichment technique such as immunoaffinity purification of RAS proteins before mass spectrometry analysis. An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach has been developed for this purpose.[5][6]
-
Instrument Sensitivity: Ensure the mass spectrometer is properly calibrated and has sufficient sensitivity for detecting the modified peptide.
-
-
-
Issue: High variability between replicates.
-
Possible Cause & Troubleshooting:
-
Inconsistent Sample Handling: Standardize all sample preparation steps, from cell culture and treatment to protein digestion and peptide cleanup.
-
Variable Injection Volumes: Use an autosampler for precise and consistent injection volumes into the mass spectrometer.
-
Biological Variability: For in vivo studies, account for inter-animal variability by using a sufficient number of animals per group.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement in living cells by measuring the thermal stabilization of the target protein upon ligand binding.[12][13][14]
-
Issue: No observable thermal shift upon this compound treatment.
-
Possible Cause & Troubleshooting:
-
Suboptimal Temperature Range: The chosen temperature range for the heat shock may not be appropriate for KRAS G12C. Perform a melt curve experiment to determine the optimal temperature range where the protein denatures.
-
Insufficient Drug Concentration: The concentration of this compound may be too low to cause a significant stabilizing effect. Test a range of concentrations.
-
Cell Permeability Issues: While less likely for a drug like this compound, ensure it can effectively penetrate the cell membrane to reach its target.
-
-
Indirect Target Engagement Assays
Western Blotting for Downstream Signaling (pERK)
Assessing the phosphorylation of downstream effectors, particularly ERK (pERK), is a reliable indicator of KRAS G12C inhibition.[7][10]
-
Issue: No decrease in pERK levels after this compound treatment.
-
Possible Cause & Troubleshooting:
-
Timing of Analysis: The inhibition of pERK can be transient. Perform a time-course experiment to identify the optimal time point for observing maximal inhibition.
-
Basal Pathway Activity: Ensure the cell line used has a constitutively active MAPK pathway driven by the KRAS G12C mutation.
-
Antibody Quality: Use a validated and specific antibody for pERK.
-
Bypass Signaling: In some cases, other signaling pathways may be activated, compensating for the inhibition of the MAPK pathway.[7]
-
-
-
Issue: Inconsistent pERK levels between experiments.
-
Possible Cause & Troubleshooting:
-
Cell Culture Conditions: Maintain consistent cell density, serum conditions, and passage number, as these can affect basal signaling levels.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
-
Proximity Ligation Assay (PLA)
PLA can be used to measure the interaction between RAS and its downstream effector RAF, providing a direct assessment of RAS activity in cells.[10]
-
Issue: No change in RAS-RAF interaction signal upon this compound treatment.
-
Possible Cause & Troubleshooting:
-
Antibody Specificity: Ensure the primary antibodies used for RAS and RAF are specific and suitable for PLA.
-
Fixation and Permeabilization: Optimize the fixation and permeabilization steps to preserve cellular structures and allow antibody access.
-
Signal Amplification: Ensure the amplification and detection steps are performed according to the manufacturer's protocol.
-
-
Quantitative Data Summary
| Assay Type | Method | Key Parameter Measured | Typical Readout | Reference |
| Direct | Mass Spectrometry | Ratio of this compound-bound KRAS G12C to total KRAS G12C | Quantitative value (e.g., % target occupancy) | [5][6][10][11] |
| Direct | Cellular Thermal Shift Assay (CETSA) | Change in protein melting temperature (ΔTm) | Thermal shift in degrees Celsius | [12][13][14] |
| Indirect | Western Blot | Levels of phosphorylated ERK (pERK) | Densitometry analysis of protein bands | [7][10] |
| Indirect | Proximity Ligation Assay (PLA) | Interaction between RAS and RAF proteins | Number of PLA signals per cell | [10] |
| Direct | NanoBRET Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) | IC50 value for tracer displacement | [15][16][17] |
Experimental Protocols
Mass Spectrometry-Based Quantification of KRAS G12C Target Engagement
This protocol provides a general workflow. Specific details may need to be optimized for your experimental setup.
-
Cell Culture and Treatment: Culture KRAS G12C mutant cells to the desired confluency. Treat cells with this compound at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA).
-
Immunoaffinity Enrichment (Optional but Recommended): For low abundance samples, incubate the cell lysate with an anti-RAS antibody coupled to magnetic beads to enrich for RAS proteins.[5][6]
-
Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). Develop a targeted method to specifically quantify the adducted (this compound-bound) and unadducted KRAS G12C peptides.
-
Data Analysis: Calculate the percentage of target engagement by dividing the intensity of the adducted peptide by the sum of the intensities of both the adducted and unadducted peptides.
Western Blot for pERK Inhibition
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with this compound as described above. Lyse the cells in a buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-ERK (pERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK or a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pelagobio.com [pelagobio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Frontiers | Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants [frontiersin.org]
- 17. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
Validation & Comparative
A Preclinical Head-to-Head: Sosimerasib vs. Sotorasib for KRAS G12C Inhibition
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of two KRAS G12C inhibitors: Sosimerasib and the first-in-class, FDA-approved Sotorasib. This document synthesizes available preclinical data to provide an evidence-based understanding of their relative efficacy and characteristics.
The discovery of small molecules that can covalently bind to the mutant cysteine in KRAS G12C has marked a pivotal moment in oncology, transforming a previously "undruggable" target into a tractable one. Sotorasib (AMG 510) was the first such inhibitor to receive regulatory approval, setting a benchmark for this therapeutic class. This compound (also known as JMKX-001899) is a novel, potent, and highly selective KRAS G12C inhibitor currently in development. This guide provides a comparative analysis of their preclinical profiles based on publicly available data.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound and Sotorasib. It is important to note that the in vivo data comes from a direct head-to-head study, while a comprehensive head-to-head in vitro comparison is not yet available in the public domain. Therefore, the in vitro data for Sotorasib is provided for context and is not a direct comparison under identical experimental conditions.
Table 1: In Vivo Efficacy in Intracranial NSCLC Xenograft Models [1][2][3]
| Parameter | This compound (JMKX-001899) | Sotorasib (AMG 510) | Cell Line |
| Dose | 100 mg/kg, once daily (oral) | 100 mg/kg, once daily (oral) | H358-Luc & H23-Luc |
| Tumor Growth Inhibition | Significant inhibition of brain tumor growth | Significant inhibition of brain tumor growth | H358-Luc & H23-Luc |
| Bioluminescence Ratio (Day 14/Day 0) | 0.01 | 0.89 | H358-Luc |
| Effect on Survival | Increased overall survival | - | H358-Luc & H23-Luc |
Note: In the H358-Luc intracranial xenograft model, this compound demonstrated a more pronounced reduction in tumor bioluminescence compared to Sotorasib at the same dose[1][3].
Table 2: In Vitro Potency of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | IC50 (µM) |
| MIA PaCa-2 | 0.05[4] |
Note: Publicly available, specific IC50 values for this compound in a panel of cell lines were not found in the reviewed literature. Preclinical studies describe it as a "potent" inhibitor[1][2][3].
Table 3: Pharmacokinetic Profile
| Parameter | This compound (JMKX-001899) | Sotorasib (AMG 510) |
| Brain Penetration (CSF-to-unbound plasma ratio; Kp,uu) | 0.18 - 0.50 (at 30 and 100 mg/kg)[1][3] | - |
Note: The available data suggests that this compound has significant central nervous system (CNS) penetration, which is a key differentiator[1][3]. Comprehensive preclinical pharmacokinetic data for Sotorasib was not available in the direct comparative context.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following are generalized protocols for key experiments used in the evaluation of KRAS G12C inhibitors.
In Vivo Intracranial Xenograft Model[1][2]
Objective: To evaluate the in vivo efficacy of KRAS G12C inhibitors against non-small cell lung cancer (NSCLC) brain metastases.
Methodology:
-
Cell Culture: Human NSCLC cell lines harboring the KRAS G12C mutation (e.g., H358-Luc, H23-Luc, which are luciferase-expressing for bioluminescence imaging) are cultured in appropriate media.
-
Animal Model: Female BALB/c nude mice (5-6 weeks old) are used.
-
Intracranial Implantation: Mice are anesthetized, and a burr hole is made in the skull. A stereotactic apparatus is used to inject the cancer cells into the brain.
-
Tumor Burden Monitoring: Tumor growth is monitored weekly using bioluminescent imaging (BLI).
-
Treatment: When tumors are established (e.g., 10 days post-implantation), mice are randomized into treatment and control groups. The inhibitors (this compound or Sotorasib) are administered orally, once daily, at specified doses (e.g., 10, 30, or 100 mg/kg) for a defined period (e.g., 21 days). The control group receives a vehicle solution.
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by BLI) and overall survival. Animal body weight is monitored as a measure of toxicity.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors on the viability of KRAS G12C mutant cancer cells.
Methodology:
-
Cell Seeding: Cancer cells with the KRAS G12C mutation are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound or Sotorasib) for a specified duration (typically 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells metabolize MTT into formazan (B1609692) crystals, which are then solubilized. The absorbance is measured to determine cell viability.
-
CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of the inhibitors on the KRAS G12C signaling pathway by measuring the phosphorylation of downstream effector proteins like ERK.
Methodology:
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different time points. After treatment, the cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added, and the protein bands are visualized.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of pathway inhibition.
Mandatory Visualization
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow for KRAS G12C Inhibitors.
References
Sosimerasib vs. Adagrasib: An In Vitro Potency Comparison for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Sosimerasib (formerly JMKX001899) and adagrasib (MRTX849) are two such small molecules that have demonstrated therapeutic potential by irreversibly binding to the mutant cysteine residue, thereby locking the KRAS protein in its inactive, GDP-bound state. This guide provides an objective comparison of the in vitro potency of this compound and adagrasib based on available preclinical data, offering a resource for researchers in the field of targeted cancer therapy.
Data Presentation
The following table summarizes the reported in vitro potency of this compound and adagrasib. It is important to note that a direct head-to-head comparison in the same study is not publicly available. The data presented is compiled from different sources and, therefore, should be interpreted with caution due to potential variations in experimental conditions.
| Inhibitor | Assay Type | Cell Line | IC50 |
| This compound | Cell-based (Growth Inhibition) | NCI-H358 (NSCLC) | 0.5 µM |
| Cell-based (Growth Inhibition) | NCI-H23 (NSCLC) | 1.30 µM | |
| Adagrasib | Not Specified | - | 5 nM |
NSCLC: Non-Small Cell Lung Cancer
Signaling Pathway and Experimental Workflow
To provide a conceptual framework for the experimental data, the following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating KRAS G12C inhibitors in vitro.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro potency data. The following are generalized protocols for key experiments used to characterize KRAS G12C inhibitors.
Biochemical Assay: TR-FRET for KRAS G12C-SOS1 Interaction
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1, which is crucial for KRAS activation.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of tagged KRAS G12C and SOS1 proteins. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
Materials:
-
Recombinant human KRAS G12C protein (e.g., His-tagged)
-
Recombinant human SOS1 catalytic domain (e.g., GST-tagged)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20, pH 7.4)
-
Test compounds (this compound, Adagrasib) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the KRAS G12C protein and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for covalent binding.
-
Add a mixture of the SOS1 protein and the donor and acceptor antibodies.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This assay determines the effect of the inhibitors on the metabolic activity of cancer cells harboring the KRAS G12C mutation, which serves as a proxy for cell viability.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
KRAS G12C mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, Adagrasib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Replace the existing medium with the medium containing the inhibitor dilutions. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.[1]
-
Cell-Based Assay: Western Blot for p-ERK Inhibition
This assay is used to confirm that the inhibitors are acting on their intended target by measuring the phosphorylation status of downstream effector proteins in the MAPK pathway, such as ERK.
-
Principle: Western blotting is used to separate proteins by size and detect specific proteins of interest using antibodies. A decrease in the phosphorylated form of ERK (p-ERK) relative to the total amount of ERK indicates inhibition of the KRAS signaling pathway.[2]
-
Materials:
-
KRAS G12C mutant cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of the inhibitors for a defined period (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK, total ERK, and the loading control (e.g., GAPDH).
-
Normalize the p-ERK signal to the total ERK signal.
-
Compare the normalized p-ERK levels across different inhibitor concentrations to the vehicle control to assess the extent of pathway inhibition.
-
References
A Head-to-Head Comparison of KRAS G12C Inhibitors: Sosimerasib, Adagrasib, and Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic strategy for a patient population with historically limited options. This guide provides a comprehensive comparison of a novel investigational agent, Sosimerasib, with the FDA-approved inhibitors Adagrasib and Sotorasib. We will delve into their mechanisms of action, preclinical potency, and clinical efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Covalent Targeting of the "Undruggable"
This compound, Adagrasib, and Sotorasib are all orally bioavailable small molecules that function as selective, covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a central node in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate pathways crucial for cell growth and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and driving oncogenesis.
These inhibitors capitalize on the unique cysteine residue present in the mutant protein. They irreversibly bind to this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents downstream signaling through key pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, ultimately leading to the inhibition of tumor cell proliferation and survival.[1][2]
Preclinical Performance: A Look at Potency
Direct comparison of the preclinical potency of these inhibitors is crucial for understanding their therapeutic potential. While specific in vitro IC50 values for this compound are not publicly available, preclinical studies have demonstrated its potent anti-tumor activity.
Table 1: Preclinical Activity of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | IC50 | Reference(s) |
| This compound | Cell Viability | Not specified | Data not publicly available | - |
| Biochemical | Not specified | Data not publicly available | - | |
| Adagrasib | Cell Viability | NCI-H358 (NSCLC) | 5 nM | [3] |
| Biochemical | KRAS G12C | ~5 nM | [4] | |
| Sotorasib | Cell Viability | NCI-H358 (NSCLC) | 0.006 µM | [5] |
| Cell Viability | MIA PaCa-2 (Pancreatic) | 0.009 µM | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Preclinical in vivo studies have provided further insights into the efficacy of this compound. In murine models of non-small cell lung cancer (NSCLC) with brain metastases, this compound demonstrated significant brain tumor growth inhibition, which was superior to that observed with Sotorasib at the same dose.[6] this compound was also reported to be well-tolerated in these animal models with minimal toxicity.[6]
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials in patients with KRAS G12C-mutated solid tumors, primarily non-small cell lung cancer (NSCLC), have established the clinical benefit of these inhibitors.
Table 2: Clinical Trial Data for KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Phase | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade 3/4 Treatment-Related Adverse Events (TRAEs) | Reference(s) |
| This compound | ChiCTR2200059986 | 2 | 145 | 52.4% | 7.2 months | Alanine (B10760859) aminotransferase increased (66.2%), Aspartate aminotransferase increased (62.8%), Anemia (31.7%) | [7] |
| Adagrasib | KRYSTAL-1 | 2 | 116 | 42.9% | 6.5 months | Nausea (7%), Diarrhea (7%), Vomiting (6%), Fatigue (12%), Increased alanine aminotransferase (5%), Increased aspartate aminotransferase (5%) | [8][9] |
| Sotorasib | CodeBreaK100 | 2 | 126 | 37.1% | 6.8 months | Diarrhea (4%), Nausea (0.8%), Increased alanine aminotransferase (6%), Increased aspartate aminotransferase (5%) | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for a comprehensive understanding of these inhibitors.
KRAS G12C Signaling Pathway
The following diagram illustrates the KRAS signaling cascade and the point of intervention for KRAS G12C inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. praxilabs.com [praxilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Selectivity of Sosimerasib: A Comparative Analysis with Sotorasib and Adagrasib
For Immediate Release
Shanghai, China – December 4, 2025 – In the rapidly evolving landscape of targeted cancer therapy, Sosimerasib (HBI-2438), a novel, potent, and highly selective covalent inhibitor of KRAS G12C, is demonstrating a promising profile in preclinical and clinical studies. Developed by Jemincare and licensed by HUYA Bioscience International, this compound is engineered to address some of the clinical limitations of existing KRAS G12C inhibitors. This guide provides a detailed comparison of the cross-reactivity of this compound with other proteins, benchmarked against the approved therapies Sotorasib and Adagrasib, supported by available data and detailed experimental methodologies.
This compound, like its counterparts, functions by irreversibly binding to the mutant cysteine residue of the KRAS G12C protein, effectively locking it in an inactive, GDP-bound state. This action inhibits downstream signaling pathways that drive tumor cell proliferation and survival. A key differentiator for this compound in preclinical models is its ability to penetrate the central nervous system (CNS), suggesting potential efficacy against brain metastases, a significant challenge in the treatment of KRAS G12C-mutated cancers.[1][2][3]
Comparative Selectivity Profile
While direct head-to-head kinome scan data for this compound against a broad panel of kinases is not yet publicly available in peer-reviewed literature, its designation as a "highly selective" inhibitor is a key feature highlighted in its clinical development.[4][5] To provide a framework for comparison, this guide presents the known selectivity profiles of Sotorasib and Adagrasib. The selectivity of a kinase inhibitor is crucial as off-target effects can lead to unforeseen toxicities.
Table 1: Comparative Profile of KRAS G12C Inhibitors
| Feature | This compound (HBI-2438/JMKX001899) | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Primary Target | KRAS G12C | KRAS G12C | KRAS G12C |
| Mechanism of Action | Covalent, irreversible inhibitor | Covalent, irreversible inhibitor | Covalent, irreversible inhibitor |
| Reported Selectivity | Highly selective | High selectivity for KRAS G12C | High selectivity for KRAS G12C |
| CNS Penetration | Demonstrated in preclinical models[1] | Limited | Optimized for CNS penetration[6][7] |
| Clinical Status | Phase 1/2 Clinical Trials[8] | Approved | Approved |
Understanding the KRAS Signaling Pathway
The KRAS protein is a critical node in the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival. Mutations in the KRAS gene, particularly the G12C substitution, lead to constitutive activation of this pathway, driving tumorigenesis. KRAS G12C inhibitors, by locking the protein in its inactive state, aim to halt this uncontrolled signaling cascade.
Experimental Protocols for Assessing Cross-Reactivity
The selectivity of kinase inhibitors is typically determined using a variety of experimental techniques. While the specific protocols for this compound are proprietary, the following are standard methodologies employed in the field to assess inhibitor cross-reactivity.
Kinome Scanning
This high-throughput screening method assesses the binding of an inhibitor against a large panel of kinases.
Experimental Workflow:
Protocol Outline:
-
Immobilization: A library of kinases is typically immobilized on a solid support.
-
Competitive Binding: The test inhibitor is incubated with the kinase library in the presence of a known, tagged ligand that binds to the ATP-binding site of the kinases.
-
Quantification: The amount of tagged ligand that remains bound to each kinase is quantified, often using methods like quantitative PCR (qPCR) or luminescence. A reduction in the signal from the tagged ligand indicates that the test inhibitor has bound to the kinase.
-
Data Analysis: The results are expressed as the percentage of inhibition for each kinase at a given inhibitor concentration. This data is often used to calculate dissociation constants (Kd) and to generate a visual representation of selectivity, such as a kinome tree.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
Protocol Outline:
-
Cell Treatment: Intact cells or cell lysates are treated with the test inhibitor or a vehicle control.
-
Heating: The samples are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of an inhibitor to its target protein.
Protocol Outline:
-
Cell Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase.
-
Tracer Addition: A fluorescently labeled tracer that binds to the target protein is added to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.
-
Inhibitor Competition: The test inhibitor is added, which competes with the tracer for binding to the target protein.
-
BRET Measurement: The BRET signal is measured. A decrease in the BRET signal indicates that the inhibitor is displacing the tracer and binding to the target protein.
-
Data Analysis: Dose-response curves are generated to determine the intracellular affinity (IC50) of the inhibitor for its target.
Future Directions and Conclusion
This compound is a promising next-generation KRAS G12C inhibitor with a potentially differentiated profile, particularly concerning its ability to cross the blood-brain barrier. While comprehensive, publicly available data on its cross-reactivity is awaited, the preclinical and early clinical findings suggest a high degree of selectivity. As more data from ongoing clinical trials (NCT05485974) becomes available, a more direct and quantitative comparison with Sotorasib and Adagrasib will be possible.[8] This will be crucial for researchers and clinicians to fully understand the therapeutic window and potential off-target liabilities of this compound and to best position it in the treatment paradigm for KRAS G12C-mutated cancers.
References
- 1. This compound (HBI-2438) / HUYA Bioscience, Jemincare [delta.larvol.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Pipeline - HUYABIO International [huyabio.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Dose Escalation Study of HBI-2438 in Patients With Solid Tumors Harboring KRAS G12C Mutation [clin.larvol.com]
Validating Sosimerasib Target Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals, validating the on-target activity of a novel inhibitor is a critical step. This guide provides a comparative overview of the preclinical data supporting the target inhibition of Sosimerasib, a novel KRAS G12C inhibitor, alongside the established alternatives, Sotorasib and Adagrasib.
This compound (also known as JMKX-001899) is a potent and highly selective oral inhibitor of the KRAS G12C mutation, a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4][5][6] Like Sotorasib and Adagrasib, this compound functions by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive, GDP-bound state.[7][8][9][10] This action prevents downstream signaling through pathways such as the MAPK cascade, thereby inhibiting cancer cell growth and proliferation.[7][10]
This guide summarizes key preclinical findings, presents comparative data in a structured format, details common experimental protocols for validating target inhibition, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Preclinical Activity
The following tables summarize the in vitro and in vivo preclinical data for this compound and its key competitors, Sotorasib and Adagrasib. This data provides a quantitative basis for comparing their potency and efficacy in targeting the KRAS G12C mutation.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound (JMKX-001899) | Cell Viability | NCI-H358 (NSCLC) | 0.5 µM | [10] |
| Cell Viability | NCI-H23 (NSCLC) | 1.30 µM | [10] | |
| Sotorasib (AMG510) | Biochemical (KRAS G12C) | - | 8.88 nM | [11] |
| Cell Viability | NCI-H358 (NSCLC) | ~6 nM | [12] | |
| Cell Viability | MIA PaCa-2 (Pancreatic) | ~9 nM | [12] | |
| Adagrasib (MRTX849) | Cell Viability (2D) | NCI-H358 (NSCLC) | 10-973 nM (range) | [13] |
| Cell Viability (3D) | NCI-H358 (NSCLC) | 0.2-1042 nM (range) | [13] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound (JMKX-001899) | NSCLC Brain Metastasis (H358-Luc) | 100 mg/kg, daily | Significant tumor growth inhibition; Superior to Sotorasib (100 mg/kg) | [2][3][4][5][6] |
| Sotorasib (AMG510) | NSCLC Brain Metastasis (H358-Luc) | 100 mg/kg, daily | Tumor growth inhibition | [2][3][4][5][6] |
| Adagrasib (MRTX849) | Multiple KRAS G12C-positive xenografts | 100 mg/kg | Pronounced tumor regression in 17 of 26 models | [13] |
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors exert their effect by interrupting the constitutively active signaling cascade driven by the mutant KRAS protein. The diagram below illustrates the MAPK signaling pathway and the point of inhibition for this compound, Sotorasib, and Adagrasib.
Experimental Protocols
Validating the target inhibition of KRAS G12C inhibitors typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay is crucial for demonstrating that the inhibitor is blocking the downstream MAPK signaling pathway.
Workflow:
Methodology:
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cell lines (e.g., NCI-H358) in appropriate media.
-
Treat cells with varying concentrations of the KRAS G12C inhibitor for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to determine the extent of pathway inhibition.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the inhibitor's effect on cancer cell proliferation and survival.
Workflow:
Methodology:
-
Cell Seeding:
-
Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period, typically 72 hours.
-
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis:
-
Plot the cell viability against the inhibitor concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
-
Conclusion
The preclinical data available for this compound demonstrates its potent and selective inhibition of the KRAS G12C mutant protein, both in vitro and in vivo. The in vivo head-to-head comparison with Sotorasib suggests a promising efficacy profile, particularly in the context of brain metastases. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and compare the target inhibition of this compound and other KRAS G12C inhibitors. Further preclinical studies with direct, side-by-side comparisons of this compound, Sotorasib, and Adagrasib across a broader range of assays and models will be invaluable in fully elucidating their relative therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 10. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Combination Strategies for Sosimerasib in KRAS G12C-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sosimerasib, a novel, potent, and highly selective inhibitor of KRAS G12C, has demonstrated promising anti-tumor activity as a monotherapy in preclinical and clinical settings.[1][2][3] However, as with other KRAS G12C inhibitors, the development of resistance is a significant challenge.[4] This has spurred extensive preclinical research into combination therapies aimed at overcoming resistance mechanisms and enhancing therapeutic efficacy. While specific preclinical data on this compound combination therapies are emerging, this guide provides a comparative overview of established and promising combination strategies based on preclinical studies of other KRAS G12C inhibitors, which are expected to be relevant to this compound.
Rationale for Combination Therapies
KRAS G12C inhibitors, including this compound, lock the KRAS protein in its inactive, GDP-bound state.[1] However, cancer cells can develop resistance through various mechanisms, including the activation of bypass signaling pathways.[4] Preclinical evidence strongly supports combining KRAS G12C inhibitors with agents that target these escape routes. Key strategies include co-inhibition of upstream regulators like SHP2 or downstream effectors in the MAPK and PI3K/AKT/mTOR pathways.[4][5]
Preclinical Efficacy of KRAS G12C Inhibitors: Monotherapy and Combination Approaches
The following tables summarize preclinical data for KRAS G12C inhibitors, including monotherapy data for this compound (also known as JMKX001899) and combination data for other inhibitors in this class, illustrating the potential benefits of combination strategies.
Table 1: Preclinical Monotherapy Efficacy of this compound in Intracranial Xenograft Models
| Cancer Model | Treatment | Dosing | Key Findings | Reference |
| H358-Luc (NSCLC) Intracranial Xenograft | This compound (JMKX001899) | 100 mg/kg, once daily | Significant inhibition of brain tumor growth; Ratio of day 14 to day 0 bioluminescence was 0.01 for this compound vs. 0.89 for sotorasib (B605408) and 0.85 for vehicle. | [1][6] |
| H23-Luc (NSCLC) Intracranial Xenograft | This compound (JMKX001899) | 100 mg/kg, once daily | Significant inhibition of brain tumor growth compared to vehicle and sotorasib. | [1] |
| H358-Luc and H23-Luc Intracranial Xenografts | This compound (JMKX001899) | 100 mg/kg, once daily | Increased overall survival. | [1][6] |
Table 2: Representative Preclinical Efficacy of KRAS G12C Inhibitors in Combination Therapies
| KRAS G12C Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| ARS-1620 | mTOR inhibitor (Everolimus) + IGF1R inhibitor (Linsitinib) | KRAS G12C-mutant lung cancer cells | Enhanced inhibition of cell proliferation compared to single agents or dual combinations. | [5] |
| MRTX-1257 | SHP2 inhibitor (RMC-4550) | Murine KRAS G12C lung cancer cell lines | Synergistic in vitro growth inhibition. | [7] |
| MRTX-849 | SHP2 inhibitor (RMC-4550) | Orthotopic LLC-NRAS KO tumors in syngeneic mice | Combination yielded tumor shrinkage. | [7] |
| Sotorasib (AMG510) | Anti-PD-1 Antibody (Nivolumab) | Humanized NSCLC mouse models | Significant anti-tumor activities and improved benefits of immunotherapy. | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental designs is crucial for understanding the rationale and methodology of preclinical studies.
KRAS Signaling Pathway and Point of Inhibition.
In Vivo Xenograft Study Workflow.
Detailed Experimental Protocols
Standardized protocols are essential for the reproducibility and comparison of preclinical data. Below are methodologies for key experiments.
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation: Human cancer cell lines with a KRAS G12C mutation (e.g., H358, H23) are cultured under standard conditions. For intracranial models, cells expressing luciferase (e.g., H358-Luc) are used. A specific number of cells (e.g., 5 x 10^5) are implanted, either subcutaneously into the flank or intracranially into the brain of immunodeficient mice.[1][9]
-
Tumor Growth and Treatment: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).[9] Animals are then randomized into treatment groups (vehicle, this compound monotherapy, combination therapy). Drugs are administered according to a defined schedule and dosage.[1][9]
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[9] For intracranial models, tumor burden is monitored by bioluminescence imaging (BLI).[1] Animal body weight is also monitored as an indicator of toxicity.[9] The primary endpoint is often tumor growth inhibition, and in some studies, overall survival.[1][9]
Cell Viability Assay
-
Cell Seeding: KRAS G12C mutant cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Inhibitor Treatment: Cells are treated with serial dilutions of this compound, the combination agent, or both. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).[10]
-
Viability Measurement: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[10]
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from dose-response curves.[11]
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Cells are treated with the inhibitor(s) for a specified time, then lysed on ice with a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[12][13]
-
Protein Quantification: The protein concentration of the lysates is determined using a method like the BCA assay.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[12]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).[12][14] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imager.[12] The intensity of the protein bands is quantified to determine the effect of the treatment on protein expression and phosphorylation.[14]
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors from xenograft studies are harvested, fixed in formalin, and embedded in paraffin.[15][16] 5µm sections are cut and mounted on slides.[16]
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Heat-induced epitope retrieval is performed to unmask the antigens.[17]
-
Staining: Sections are incubated with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or p-ERK for pathway inhibition). This is followed by incubation with a secondary antibody and a detection reagent.[18]
-
Visualization and Analysis: A chromogen (e.g., DAB) is used to develop a colored signal. The sections are counterstained (e.g., with hematoxylin) and visualized under a microscope.[17] The staining intensity and the percentage of positive cells are quantified.[18]
Conclusion
While direct preclinical data for this compound in combination therapies are still emerging, the extensive research on other KRAS G12C inhibitors provides a strong rationale and a clear roadmap for its future development. Combinations with SHP2, mTOR, and EGFR inhibitors, as well as with immunotherapy, hold significant promise for overcoming resistance and improving patient outcomes. The experimental protocols outlined in this guide provide a framework for the continued preclinical evaluation of this compound in these and other novel combination strategies.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Novel KRAS Antibody Highlights a Regulation Mechanism of Post-Translational Modifications of KRAS during Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tumor xenograft assays and immunohistochemistry [bio-protocol.org]
- 16. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Sosimerasib: A Comparative Guide to Combination Therapies for KRAS G12C-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors. Sosimerasib (JMKX001899), a novel, potent, and highly selective KRAS G12C inhibitor, has demonstrated promising antitumor activity as a monotherapy in preclinical and clinical settings.[1][2][3] However, as with other targeted therapies, the potential for primary and acquired resistance necessitates the exploration of combination strategies to enhance efficacy and produce more durable responses.
This guide provides a comprehensive overview of the anticipated synergistic effects of this compound with other therapeutic agents, based on the known mechanisms of resistance to KRAS G12C inhibitors and the established synergistic combinations of other drugs in this class. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, a Phase Ib clinical trial is underway to evaluate its use with other agents.[4] This guide will, therefore, focus on the scientific rationale for these upcoming combinations and compare them with existing data from other KRAS G12C inhibitors.
This compound: A Promising Monotherapy with Potential for Combination
This compound has shown significant preclinical activity, including superior inhibition of brain tumor growth in xenograft models compared to the first-in-class KRAS G12C inhibitor, sotorasib.[1][5][6] In a Phase 2 study in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC), this compound monotherapy demonstrated a promising objective response rate (ORR) of 52.4% and a disease control rate (DCR) of 87.6%.[2][3] These findings establish a strong foundation for its use in combination regimens.
The Rationale for Combining this compound with a FAK Inhibitor
A Phase Ib clinical trial (NCT06946927) is set to evaluate the safety and efficacy of this compound in combination with IN10018 (Ifebemtinib), a highly selective and potent inhibitor of focal adhesion kinase (FAK).[4][7] The scientific basis for this combination is rooted in the understanding of resistance mechanisms to KRAS G12C inhibitors.
Preclinical studies have revealed that FAK signaling is significantly induced upon KRAS G12C inhibition, acting as a key adaptive resistance mechanism.[8] Inhibition of FAK signaling has been shown to overcome this resistance and lead to synergistic anti-tumor effects when combined with a KRAS G12C inhibitor.[8][9] Specifically, the combination of the FAK inhibitor Ifebemtinib with another KRAS G12C inhibitor, garsorasib, has demonstrated synergistic effects both preclinically and clinically.[9] This provides a strong rationale for the anticipated synergy between this compound and IN10018.
Comparison with Alternative Combination Strategies for KRAS G12C Inhibitors
To provide a comprehensive landscape for researchers, the following sections detail the synergistic effects observed with other KRAS G12C inhibitors in combination with various classes of therapeutic agents.
Combination with Chemotherapy
The combination of KRAS G12C inhibitors with standard chemotherapy regimens is a promising strategy to enhance cytotoxic effects and potentially delay resistance.[4]
| Clinical Trial | KRAS G12C Inhibitor | Combination Agent(s) | Cancer Type | Key Efficacy Data |
| CodeBreaK 101 (Phase 1b) | Sotorasib | Carboplatin/Pemetrexed | Advanced NSCLC (1st-line) | ORR: 65%, DCR: 100% |
| CodeBreaK 101 (Phase 1b) | Sotorasib | Carboplatin/Pemetrexed | Advanced NSCLC (2nd-line+) | ORR: 42%, DCR: 84% |
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Its inhibition can prevent the feedback reactivation of this pathway, which is a known resistance mechanism to KRAS G12C inhibitors.[10][11][12]
| KRAS G12C Inhibitor | SHP2 Inhibitor | Cancer Model | Key Findings |
| Glecirasib | JAB-3312 | NSCLC (First-line, Clinical) | cORR: 70.6% |
| RMC-4998 (RASG12C(ON) inhibitor) | RMC-4550 | Lung Cancer (Preclinical) | Suppresses MAPK reactivation and sensitizes tumors to immune checkpoint blockade. |
| MRTX-1257 | RMC-4550 | NSCLC cell lines (Preclinical) | Synergistic inhibition of cell growth. |
Combination with EGFR Inhibitors
In certain cancers, such as colorectal cancer (CRC), feedback activation of the epidermal growth factor receptor (EGFR) signaling pathway is a primary mechanism of resistance to KRAS G12C inhibitors.[13][14]
| KRAS G12C Inhibitor | EGFR Inhibitor | Cancer Type/Model | Key Efficacy Data/Findings |
| Adagrasib | Cetuximab | Advanced CRC (Clinical) | ORR: 46%, DCR: 100% |
| Sotorasib | Panitumumab | Advanced CRC (Clinical) | Data from ongoing trials are awaited. |
| Adagrasib | Afatinib | NSCLC and Esophageal Carcinoma xenografts (Preclinical) | Desirable outcomes observed. |
Combination with MEK Inhibitors
Targeting downstream components of the RAS-MAPK pathway, such as MEK, is another logical approach to overcome resistance.[15][16][17]
| Clinical Trial / Study | KRAS G12C Inhibitor | MEK Inhibitor | Cancer Type/Model | Key Efficacy Data/Findings | | :--- | :--- | :--- | :--- | | CodeBreaK 101 (sub-cohort) | Sotorasib | Trametinib | Advanced Solid Tumors (NSCLC, CRC, etc.) | Evidence of clinical activity, though synergistic efficacy is still under evaluation. | | Preclinical Study | Sotorasib | Trametinib | KRAS G12C-mutant cancer cells | Enhanced antitumor effect. | | Preclinical Study | Selumetinib | Chemotherapy | KRAS G12C-driven mouse model of lung cancer | Significantly increased chemotherapeutic efficacy. |
Experimental Protocols
In Vivo Xenograft Studies for KRAS G12C Inhibitor Combinations (General Protocol based on[1][5][6])
-
Cell Lines and Animal Models: Human cancer cell lines with the KRAS G12C mutation (e.g., H358, H23 for NSCLC) are cultured under standard conditions. 5-6 week old female immunodeficient mice (e.g., Balb/c nude) are used for tumor implantation.
-
Tumor Implantation: Cultured cancer cells are implanted into the mice, either subcutaneously or orthotopically (e.g., intracranially for brain metastasis models).
-
Tumor Growth Monitoring: Tumor burden is monitored regularly, often using methods like bioluminescent imaging (BLI) for luciferase-expressing cell lines.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. Drugs (e.g., this compound, sotorasib, combination agents) are administered orally or via other appropriate routes at specified doses and schedules. A vehicle control group is always included.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. Efficacy is assessed by comparing tumor volume or bioluminescence between the treatment and control groups. Overall survival may also be an endpoint.
-
Toxicity Assessment: Animal weight and general health are monitored to assess treatment-related toxicity.
In Vitro Cell Viability Assays (General Protocol based on[12])
-
Cell Seeding: KRAS G12C-mutant cancer cell lines are seeded in 96-well plates at a low density.
-
Drug Treatment: After allowing the cells to adhere, they are treated with increasing concentrations of the KRAS G12C inhibitor, the combination drug, or both in combination.
-
Incubation: The cells are incubated for a period of 7-10 days to allow for cell growth.
-
Viability Assessment: Cell viability is measured using a fluorescent dye-based assay (e.g., CyQuant) that quantifies cellular DNA content.
-
Synergy Analysis: The synergistic, additive, or antagonistic effect of the drug combination is calculated using software like Combenefit, which is based on models such as the Highest Single Agent (HSA) model.
Visualizing the Pathways and Workflows
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: General workflow for preclinical evaluation of drug synergy.
Conclusion
This compound is a promising new KRAS G12C inhibitor with significant potential for use in combination therapies. While direct data on its synergistic effects are still emerging, the strong scientific rationale for combining it with a FAK inhibitor like IN10018, and the wealth of data from other KRAS G12C inhibitor combinations, provide a clear roadmap for future clinical development. For researchers and drug development professionals, the exploration of these combination strategies will be crucial in overcoming resistance and improving outcomes for patients with KRAS G12C-mutated cancers. Continued monitoring of ongoing clinical trials, including the this compound and IN10018 combination study, is highly warranted.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. KRAS G12C inhibitor JMKX-001899 demonstrates antitumoral efficacy in NSCLC | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mskcc.org [mskcc.org]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KRAS G12C Inhibitor Binding Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding kinetics of key KRAS G12C inhibitors, supported by experimental data and detailed methodologies. The development of covalent inhibitors targeting the KRAS G12C mutation has marked a paradigm shift in the treatment of cancers driven by this oncogene. Understanding the nuances of how these drugs interact with their target is crucial for optimizing existing therapies and developing next-generation inhibitors. This guide focuses on the binding kinetics of two pioneering FDA-approved inhibitors, sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), providing a framework for their comparative analysis.
Quantitative Data Summary
The interaction of covalent inhibitors with their target is a two-step process: an initial, reversible non-covalent binding event, followed by an irreversible covalent bond formation. The efficiency of these inhibitors is therefore characterized by constants that describe both phases. The following table summarizes key kinetic parameters for sotorasib and adagrasib, offering a comparative snapshot of their interaction with the KRAS G12C protein.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method of Determination |
| Non-Covalent Binding Affinity (KD) | ~220 nM[1] | Weak binding, estimated KD of ~600 µM to WT KRAS-GppNHp[2] | Surface Plasmon Resonance (SPR)[2] |
| Inhibition Constant (Ki) | 36.0 ± 0.7 μM (for ARS-853, a precursor compound) | Not explicitly reported | Stopped-flow Fluorescence Spectroscopy[3][4] |
| Maximal Rate of Inactivation (kinact) | Not explicitly reported | Not explicitly reported | Stopped-flow Fluorescence Spectroscopy |
| Second-Order Rate Constant (kinact/Ki) | 76 M-1s-1 (Biochemical Assay for ARS-853) | Wide range of values from single digit to 3 × 105 M-1 s-1 for various inhibitors[5] | Mass Spectrometry, Stopped-flow Fluorescence Spectroscopy[5][6] |
| Cellular p-ERK IC50 | 0.03 µM[7] | Not explicitly reported | Western Blot |
| Half-life | ~5.5 hours[5] | ~24 hours[1] | Pharmacokinetic studies |
Note: Direct comparative values for kon and koff for the initial non-covalent binding step are not consistently available in the public domain for both sotorasib and adagrasib. The overall covalent modification efficiency is often reported as the second-order rate constant (kinact/Ki). The data for ARS-853, a well-characterized precursor to current clinical inhibitors, is included to provide additional context.[6]
Signaling Pathways and Experimental Workflows
To understand the context of inhibitor binding, it is essential to visualize the KRAS signaling pathway and the experimental workflows used to characterize these interactions.
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.
Detailed Experimental Protocols
Accurate determination of binding kinetics relies on meticulous experimental execution. Below are detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors.
Surface Plasmon Resonance (SPR) for Non-Covalent Binding Kinetics
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the initial non-covalent interaction between the inhibitor and KRAS G12C.
Materials:
-
Biacore instrument (e.g., Biacore 4000)
-
CM5 sensor chip
-
Recombinant human KRAS G12C protein (ligand)
-
KRAS G12C inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4, supplemented with 1 mM MgCl2)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Chip Activation: Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[8]
-
Ligand Immobilization: Inject the KRAS G12C protein solution over the activated surface to achieve the desired immobilization level (e.g., ~3500 RU).[9]
-
Deactivation: Inject ethanolamine (B43304) to block any remaining active esters on the surface.
-
Analyte Injection: Prepare a series of inhibitor concentrations in running buffer. Inject each concentration over the immobilized KRAS G12C surface for a defined association time, followed by a dissociation phase with running buffer.
-
Data Analysis: The binding events are recorded as a sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and KD.
Mass Spectrometry (MS) for Covalent Target Engagement
Objective: To quantify the extent of covalent modification of KRAS G12C by the inhibitor in a cellular or in vivo context.
Materials:
-
KRAS G12C expressing cells or tumor tissue from treated animals
-
Lysis buffer with protease and phosphatase inhibitors
-
Anti-KRAS antibody for immunoprecipitation (optional)
-
Trypsin
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation: Lyse cells or homogenize tissue to extract proteins. Determine total protein concentration.
-
Enrichment (Optional): Immunoprecipitate KRAS protein to increase the sensitivity of detection.
-
Digestion: Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry. The instrument is set to specifically detect and quantify the peptide containing the Cys12 residue in both its unmodified and inhibitor-adducted forms.
-
Data Analysis: The ratio of the adducted peptide to the total (adducted + unadducted) peptide provides a direct measure of target engagement.[10]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring the thermal stabilization of KRAS G12C upon inhibitor binding.
Materials:
-
KRAS G12C expressing cells
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blot or ELISA)
-
Thermal cycler
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations or with a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble KRAS G12C at each temperature using Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[11]
This guide provides a foundational understanding of the comparative binding kinetics of sotorasib and adagrasib. For researchers in the field, a thorough evaluation using these and other orthogonal assays is essential for the continued development of potent and selective KRAS G12C inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating Resistance to Sosimerasib: A Comparative Guide for Researchers
For drug development professionals and researchers at the forefront of oncology, understanding and overcoming resistance to targeted therapies is a critical challenge. Sosimerasib, a novel, potent, and highly selective inhibitor of KRAS G12C, has shown promising anti-tumor activity in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2][3] However, as with other inhibitors in this class, the development of resistance is a foreseeable obstacle. This guide provides a framework for evaluating this compound resistance mechanisms, comparing its potential performance against alternatives, and offers detailed experimental protocols to facilitate further research.
While specific preclinical data on this compound resistance is not extensively available in the public domain, the mechanisms of resistance to other KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, have been well-documented and provide a strong foundation for investigation. These mechanisms can be broadly categorized as on-target and off-target alterations.
Understanding the Landscape of KRAS G12C Inhibitor Resistance
Resistance to KRAS G12C inhibitors can emerge through a variety of genetic and non-genetic changes within the cancer cell. These adaptations ultimately allow the tumor to bypass the inhibitory effect of the drug and resume growth.
On-Target Resistance: This typically involves secondary mutations in the KRAS gene itself, which can interfere with the binding of the inhibitor to the G12C mutant protein.
Off-Target Resistance: This is a broader category that includes:
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their reliance on the KRAS pathway. This often involves mutations or amplifications in genes such as NRAS, BRAF, EGFR, and MET.[4]
-
Histological Transformation: In some cases, the cancer cells may change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering the original targeted therapy less effective.
-
Upregulation of Upstream Signaling: Increased signaling from receptor tyrosine kinases (RTKs) can lead to the reactivation of the MAPK pathway, even in the presence of a KRAS G12C inhibitor.
Comparative Efficacy in the Face of Resistance
While direct comparative data for this compound in resistant settings is limited, the performance of other KRAS G12C inhibitors provides valuable insights. Combination therapies are emerging as a key strategy to overcome or delay resistance.
| Treatment Strategy | Rationale | Potential Efficacy in Resistant Settings |
| This compound Monotherapy | Initial treatment for KRAS G12C-mutant tumors. | Efficacy is likely to be diminished in the presence of on-target or off-target resistance mechanisms. |
| Combination with SHP2 Inhibitors | SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Inhibiting SHP2 can block the reactivation of the MAPK pathway. | Preclinical evidence suggests that combining a KRAS G12C inhibitor with a SHP2 inhibitor can enhance anti-tumor activity and overcome resistance.[5] |
| Combination with MEK Inhibitors | MEK is a kinase downstream of RAS in the MAPK pathway. Combining a KRAS G12C inhibitor with a MEK inhibitor provides a vertical blockade of the pathway. | This combination has shown synergistic effects in preclinical models and is being investigated in clinical trials.[5] |
| Combination with EGFR Inhibitors | In colorectal cancer, EGFR signaling is a key mechanism of primary resistance to KRAS G12C inhibitors. | Combining KRAS G12C and EGFR inhibitors has demonstrated promising efficacy in KRAS G12C-mutated colorectal cancer.[5] |
| Combination with Chemotherapy | Standard-of-care chemotherapy can be used in combination with targeted therapies. | Clinical trials are ongoing to evaluate the efficacy and safety of combining KRAS G12C inhibitors with chemotherapy.[5] |
| Next-Generation KRAS G12C Inhibitors | Development of inhibitors that can bind to KRAS G12C with different mechanisms or that can overcome specific resistance mutations. | RM-018 is an example of a novel KRAS G12C inhibitor with a distinct mechanism of action that has shown the ability to overcome a KRAS Y96D resistance mutation in preclinical models.[6] |
Experimental Protocols for Evaluating this compound Resistance
To investigate the mechanisms of resistance to this compound, researchers can employ a variety of in vitro and in vivo models and analytical techniques.
Generation of this compound-Resistant Cell Lines
Objective: To develop cell line models that mimic acquired resistance to this compound for further molecular and functional characterization.
Methodology:
-
Cell Seeding: Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media.
-
Initial this compound Treatment: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay. Begin continuous treatment of the cells with this compound at a concentration around the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Establishment of Resistant Clones: After several months of continuous culture under drug pressure, isolate and expand individual clones that can proliferate in the presence of high concentrations of this compound.
-
Validation: Confirm the resistant phenotype by comparing the IC50 of the resistant clones to the parental cells.
Western Blot Analysis of MAPK Pathway Activation
Objective: To assess the activation state of key proteins in the MAPK signaling pathway in response to this compound treatment in parental and resistant cells.
Methodology:
-
Cell Lysis: Treat parental and this compound-resistant cells with or without the drug for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-MEK, MEK, p-AKT, AKT).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound and to compare the sensitivity of parental and resistant cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the efficacy of this compound and alternative therapies in a more clinically relevant in vivo setting and to study the development of resistance.
Methodology:
-
Tumor Implantation: Implant tumor fragments from patients with KRAS G12C-mutant cancers subcutaneously into immunodeficient mice.
-
Tumor Growth and Passaging: Allow the tumors to grow and passage them to subsequent cohorts of mice to expand the model.
-
Treatment Studies: Once tumors are established, treat the mice with this compound, alternative drugs, or combination therapies.
-
Monitoring: Monitor tumor volume and the general health of the mice.
-
Analysis of Resistant Tumors: When tumors develop resistance and start to regrow, they can be harvested for genomic, transcriptomic, and proteomic analysis to identify the mechanisms of resistance.[7][8][9]
Conclusion
While this compound represents a significant advancement in the treatment of KRAS G12C-mutated cancers, the emergence of resistance is a critical consideration for long-term therapeutic success. By leveraging the knowledge gained from other KRAS G12C inhibitors and employing the experimental strategies outlined in this guide, researchers can proactively investigate the specific resistance mechanisms to this compound. This will be instrumental in developing rational combination therapies and next-generation inhibitors to improve patient outcomes. The ongoing clinical development of this compound will undoubtedly provide more definitive data on its resistance profile, further guiding future research and clinical practice.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. f.oaes.cc [f.oaes.cc]
Sosimerasib in KRAS G12C Tumors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutated cancers, long considered "undruggable," has been revolutionized by the advent of specific inhibitors targeting the KRAS G12C mutation. This guide provides a comparative analysis of the efficacy of sosimerasib (formerly IBI351), a novel KRAS G12C inhibitor, against the established therapies sotorasib (B605408) and adagrasib across different KRAS G12C-mutated tumor types. The information is supported by the latest clinical trial data and detailed experimental protocols to aid in research and development efforts.
Mechanism of Action: Covalent Inhibition of the "Oncogenic Switch"
KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active protein, driving oncogenesis. This compound, sotorasib, and adagrasib are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. This covalent bond locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway (RAF-MEK-ERK) and inducing tumor cell apoptosis.
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from clinical trials of this compound, sotorasib, and adagrasib in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).
Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Drug | Trial | Phase | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound | ChiCTR2200059986 | II | 145 | 52.4%[1][2][3][4][5] | 87.6%[1][2][3][4][5] | 7.2 months[1][2][3][4][5] |
| Sotorasib | CodeBreaK100 | I/II | 174 | 41% | 83.7% | 6.3 months[6] |
| Adagrasib | KRYSTAL-1 | I/II | 132 | 43.0% | Not Reported | 6.9 months[7] |
Table 2: Efficacy in KRAS G12C-Mutated Colorectal Cancer (CRC)
| Drug | Trial | Phase | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound (IBI351) | Pooled Phase I | I | 56 | 44.6% (confirmed)[8] | 87.5%[8] | 8.1 months[8] |
| Sotorasib | CodeBreaK100 | II | 62 | 9.7% | Not Reported | 4.0 months |
| Adagrasib | KRYSTAL-1 | I/II | Not Specified | 19% (monotherapy) | Not Reported | 5.6 months (monotherapy) |
Table 3: Efficacy in KRAS G12C-Mutated Pancreatic Ductal Adenocarcinoma (PDAC)
| Drug | Trial | Phase | No. of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound | Not Available | - | - | Not Available | Not Available | Not Available |
| Sotorasib | CodeBreaK100 | I/II | 38 | 21.1%[9][10][11][12] | 84.2%[11][13] | 4.0 months[9][10][11] |
| Adagrasib | KRYSTAL-1 | II | 21 | Not Reported | Not Reported | Not Reported |
Note: Efficacy data for this compound in pancreatic cancer from dedicated cohorts are not yet publicly available.
Experimental Protocols
The clinical trials cited in this guide adhere to rigorous methodologies to ensure the validity of their findings. Below are the key aspects of the experimental protocols for the pivotal trials of each drug.
Table 4: Overview of Key Clinical Trial Protocols
| Parameter | This compound (Phase II - NSCLC) | Sotorasib (CodeBreaK100 - NSCLC) | Adagrasib (KRYSTAL-1 - NSCLC) |
| Trial Identifier | ChiCTR2200059986[4][5] | NCT03600883[7][8][14] | NCT03785249[3][6][15] |
| Study Design | Open-label, multicenter, single-arm[1][2][4][5] | Single-arm, open-label, multicenter[16] | Multicohort, single-arm, open-label[17] |
| Patient Population | Locally advanced/metastatic KRAS G12C-mutated NSCLC, failed platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors[1][2][4][5] | KRAS G12C-mutated, locally advanced or metastatic NSCLC after progression on prior therapies[6] | Locally advanced or metastatic NSCLC with KRAS G12C mutation, previously treated with a platinum-based regimen and an immune checkpoint inhibitor[17] |
| Intervention | This compound 500mg orally once daily[1][2][4][5] | Sotorasib 960 mg orally once daily[6] | Adagrasib 600 mg orally twice daily[17] |
| Primary Endpoint | Objective Response Rate (ORR) assessed by IRC per RECIST v1.1[1][2][4][5] | ORR (Phase II)[6] | ORR[17] |
| Secondary Endpoints | DOR, DCR, TTR, PFS, OS, safety[1][2][4][5] | DOR, DCR, PFS, OS, safety[7] | DOR, PFS, OS, safety[18] |
| Tumor Assessment | RECIST v1.1[1][2][4][5] | RECIST v1.1[14] | RECIST v1.1 |
Tumor Response Assessment: RECIST 1.1 Criteria
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is the standardized methodology used in these trials to provide an objective assessment of tumor response to treatment.[1][2][19][20][21]
Conclusion
This compound has demonstrated promising anti-tumor activity in previously treated patients with KRAS G12C-mutated NSCLC, with an objective response rate that appears competitive with sotorasib and adagrasib in this indication.[1][2][3][4][5] In colorectal cancer, early data for this compound monotherapy suggests a notable level of clinical activity.[8]
It is important to note that cross-trial comparisons should be interpreted with caution due to potential differences in patient populations, study designs, and methodologies. As more data from ongoing and future clinical trials become available, a clearer picture of the comparative efficacy and safety of these KRAS G12C inhibitors will emerge. The lack of publicly available data on this compound in pancreatic cancer highlights an area for future investigation. The continued development of these targeted therapies offers significant hope for patients with KRAS G12C-mutated cancers.
References
- 1. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 2. mediantechnologies.com [mediantechnologies.com]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. KRYSTAL-1: Clear activity of adagrasib in KRAS-mutated NSCLC | MDedge [mdedge.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. amgen.com [amgen.com]
- 10. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]
- 11. onclive.com [onclive.com]
- 12. Sotorasib in Previously Treated Patients With KRAS G12C–Mutated Advanced Pancreatic Cancer - The ASCO Post [ascopost.com]
- 13. Sotorasib demonstrates clinically meaningful difference in pancreatic cancer | MDedge [mdedge.com]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. lumakrashcp.com [lumakrashcp.com]
- 17. Study Designs | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 18. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 19. project.eortc.org [project.eortc.org]
- 20. kanser.org [kanser.org]
- 21. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sosimerasib
Essential procedures for the safe handling and disposal of the KRAS G12C inhibitor, Sosimerasib, are critical for maintaining a secure laboratory environment and preventing environmental contamination. All personnel must adhere to the following guidelines, which emphasize regulatory compliance and responsible waste management.
This compound is a potent compound with associated health risks. According to safety data sheets (SDS), it is harmful if swallowed and may cause genetic defects, cancer, and damage fertility or the unborn child[1]. Furthermore, it is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a mandatory safety and environmental requirement. The primary and mandated method for the disposal of this compound and any contaminated materials is through an approved waste disposal plant[1].
Step-by-Step Disposal Protocol
Researchers and laboratory personnel must follow this step-by-step protocol for the safe disposal of this compound. This procedure applies to the pure compound, solutions, and any materials that have come into contact with it.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Lab coat
2. Waste Segregation:
-
Designated Waste Container: All this compound waste must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Included Materials: This includes unused or expired this compound, contaminated labware (e.g., vials, pipette tips, plates), contaminated PPE, and any materials used for spill cleanup.
3. Spill Decontamination: In the event of a spill, immediate action is required:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.
-
Containment: Prevent the spill from spreading.
-
Cleanup: Use appropriate absorbent materials for liquid spills. For solid spills, carefully collect the material without creating dust.
-
Decontamination: Clean the affected area thoroughly.
-
Waste Collection: All materials used for spill cleanup must be placed in the designated hazardous waste container.
4. Preparation for Disposal:
-
Secure Packaging: Ensure the hazardous waste container is securely sealed to prevent leakage.
-
Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials until it can be collected by a licensed waste disposal service.
5. Professional Disposal:
-
Engage a Licensed Service: Arrange for the collection and disposal of the hazardous waste by a certified and approved waste disposal company.
-
Documentation: Maintain all records of waste disposal as required by institutional and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Alternative Disposal (When Professional Service is Not Immediately Available)
In situations where an approved waste disposal service is not immediately accessible, it is crucial to store the hazardous waste securely until professional disposal can be arranged. Some general guidelines for pharmaceutical disposal suggest mixing the substance with an unappealing material like coffee grounds or cat litter, sealing it in a container, and placing it in the trash[2][3]. However, given the hazardous nature of this compound, this method should only be considered as a last resort and after consulting with institutional safety officers and local environmental regulations. Disposing of this compound down the drain is strictly prohibited to prevent contamination of water sources[3].
By adhering to these procedures, researchers and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Sosimerasib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sosimerasib. Adherence to these procedures is critical to ensure personal safety and minimize environmental exposure.
This compound is a potent inhibitor of KRAS G12C, and like many investigational new drugs, it requires stringent handling protocols. The following guidelines are based on established safety procedures for potent pharmaceutical compounds and hazardous drugs, in line with recommendations from the National Institute for Occupational Safety and Health (NIOSH) and USP <800>.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE are the first lines of defense against exposure to potent compounds. All personnel must be trained on the correct donning and doffing procedures for the equipment listed below.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free, compliant with ASTM D6978 standard. Two pairs must be worn (double gloving).[1][2][3] | Prevents skin contact with the hazardous drug. Double gloving provides an additional barrier in case the outer glove is breached. |
| Gown | Disposable, non-permeable, solid front with back closure, long sleeves with tight-fitting elastic or knit cuffs.[2][3][4] | Protects the body from contamination. The back closure design minimizes the risk of frontal splashes reaching the skin. |
| Eye Protection | Goggles or a full-face shield.[2][3][4] | Protects the eyes and face from splashes and aerosols. Standard safety glasses are not sufficient. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator or higher.[2][4] | Protects against the inhalation of airborne particles of the drug. |
| Shoe Covers | Two pairs of disposable shoe covers.[2][4] | Prevents the tracking of contaminants out of the designated handling area. The outer pair is removed upon exiting the immediate work area. |
| Hair/Beard Covers | Disposable hair and beard covers. | Contains hair and prevents it from becoming a source of contamination. |
Operational Plan for Handling this compound
This section outlines the procedural steps for safely handling this compound from receipt to use in a laboratory setting.
1. Receiving and Unpacking
-
Designate a specific area for receiving and unpacking hazardous drugs.
-
Wear a single pair of chemotherapy-rated gloves when unpacking shipping containers.
-
If there is any suspicion of breakage or leakage, wear full PPE, including a respirator.
-
Visually inspect the container for any damage before opening.
2. Storage
-
Store this compound in a clearly labeled, sealed container.
-
The storage area should be in a designated, restricted-access location, away from general laboratory traffic.
-
Maintain a detailed inventory of the compound.
3. Engineering Controls
-
All manipulations of solid or liquid this compound that could generate aerosols or dust must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3]
-
The work area within the BSC or CACI should be covered with a disposable, absorbent, plastic-backed pad.
4. Experimental Protocol: Preparation of a this compound Solution for In Vitro Assays
This protocol provides a step-by-step guide for a common laboratory procedure.
-
4.1. Preparation:
-
Assemble all necessary materials (this compound powder, solvent, sterile tubes, pipettes, etc.) and place them inside the BSC or CACI.
-
Don all required PPE as specified in the table above.
-
-
4.2. Weighing the Compound:
-
Tare a sterile microfuge tube on a calibrated analytical balance inside the containment device.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
-
4.3. Solubilization:
-
Add the appropriate volume of the specified solvent (e.g., DMSO) to the tube containing the this compound powder.
-
Close the tube tightly and vortex gently until the solid is completely dissolved.
-
-
4.4. Aliquoting and Storage:
-
Prepare serial dilutions as required for the experiment inside the containment device.
-
Aliquot the stock solution and dilutions into clearly labeled, sterile cryovials.
-
Store the aliquots at the recommended temperature (e.g., -80°C) in a designated and labeled freezer box.
-
-
4.5. Post-Procedure Decontamination:
-
Wipe down all surfaces and equipment inside the BSC or CACI with a suitable deactivating and cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan below.
-
Doff PPE in the designated area, following the correct procedure to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for this compound Waste
Proper segregation and disposal of hazardous drug waste are crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Chemotherapy Waste: This includes items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[5][6] Examples include empty vials, used gloves, gowns, absorbent pads, and other contaminated disposables.[6][7][8]
-
Bulk Chemotherapy Waste: This includes any material that does not meet the "RCRA empty" criteria, such as unused or partially used vials of this compound, grossly contaminated PPE, and materials used to clean up spills.[5][8]
-
Sharps Waste: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, yellow sharps container specifically designated for chemotherapy waste.[7]
Disposal Procedure:
-
At the end of each procedure, carefully place all disposable materials into the appropriate waste container (yellow for trace, black for bulk).
-
Seal the containers when they are three-quarters full.
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service.
-
All this compound waste must be disposed of via incineration.[7][8]
Safe Handling Workflow for this compound
A flowchart illustrating the safe handling workflow for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
